CNX-1351
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNUPKDFXMWRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CNX-1351: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), a key oncogene implicated in a variety of human tumors.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a technical resource for researchers and professionals in the field of drug development and cancer biology.
Core Mechanism of Action: Covalent Inhibition of PI3Kα
This compound distinguishes itself through its covalent mechanism of action, which confers a prolonged and specific inhibition of PI3Kα.[4][5] The molecule was rationally designed to form a covalent bond with a specific amino acid residue within the ATP-binding pocket of the p110α catalytic subunit of PI3Kα.[1][2][3]
Molecular Interaction:
Mass spectrometry and X-ray crystallography have demonstrated that this compound selectively and covalently modifies cysteine 862 (C862) of PI3Kα.[1][2][3] This cysteine residue is unique to the alpha isoform, which is the primary basis for the compound's selectivity over other Class I PI3K isoforms (β, δ, and γ).[1][2][3] The covalent bond formation is facilitated by a reactive group within the this compound structure that forms a stable adduct with the thiol group of C862. This irreversible binding leads to a sustained inhibition of the kinase activity of PI3Kα.[4]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Kinase Isoform | IC50 (nM) |
| PI3Kα | 6.8[6][7] |
| PI3Kβ | 166[7] |
| PI3Kδ | 240.3[6] |
| PI3Kγ | 3020[6][7] |
Table 2: Cellular Activity
| Cell Line | Cancer Type | PIK3CA Mutation | Assay | EC50 / GI50 (nM) |
| SKOV3 | Ovarian Cancer | H1047R[6] | p-Akt (Ser473) Inhibition | 10-100[6] |
| SKOV3 | Ovarian Cancer | H1047R[6] | Growth Inhibition (96h) | 77.6[7] |
| MCF-7 | Breast Cancer | E545K[6] | Growth Inhibition (96h) | 54.7[7] |
Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates that promote cell survival and proliferation. By covalently inhibiting PI3Kα, this compound blocks the production of PIP3, leading to the downregulation of Akt signaling and subsequent inhibition of cell growth and proliferation in PI3Kα-dependent cancer cells.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PI3Kα.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different PI3K isoforms.
Methodology:
-
A panel of lipid kinases including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ were used.[6]
-
This compound was tested in a 10-concentration IC50 curve with 3-fold serial dilutions, starting from 1 μM.[6]
-
Reactions were carried out at an ATP concentration of 10 μM.[6]
-
For PI3Kα, β, γ, and δ, a Homogeneous Time Resolved Fluorescence (HTRF) assay format was used.[6] For other lipid kinases, an ADP-Glo assay format was employed.[6]
-
The substrate for the HTRF assays was phosphatidylinositol 4,5-bisphosphate.[4]
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular p-Akt (Ser473) Phosphorylation Assay
Objective: To assess the potency of this compound in inhibiting PI3Kα signaling within a cellular context.
Methodology:
-
SKOV3 ovarian cancer cells, which harbor a PIK3CA activating mutation, were used.[6]
-
Cells were treated with this compound at concentrations ranging from 1 to 1000 nM for 1 hour.
-
Following treatment, cell lysates were prepared.
-
The levels of phosphorylated Akt at serine 473 (p-Akt Ser473) were determined by immunoblot analysis.[6]
-
The EC50 value was calculated based on the reduction in p-Akt levels.
Cell Growth Inhibition Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines dependent on PI3Kα signaling.
Methodology:
-
SKOV3 and MCF-7 (breast cancer) cells, both with activating PIK3CA mutations, were used.[6]
-
Cells were seeded in 96-well plates and allowed to adhere overnight.[9]
-
Cells were then treated with a dose-response curve of this compound.
-
The incubation period was 96 hours.[6]
-
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.
-
The half-maximal growth inhibition (GI50) values were calculated.[6]
In Vivo Target Occupancy Study
Objective: To confirm that this compound inhibits PI3Kα signaling and binds to its target in a living organism.
Methodology:
-
Nude mice were administered this compound intraperitoneally at a dose of 100 mg/kg once daily for 5 consecutive days.[6]
-
Spleens were harvested at 1, 4, and 24 hours after the final dose.[6]
-
Spleen homogenates were analyzed by immunoblot for the levels of p-Akt (Ser473) to assess the inhibition of PI3K signaling.[6]
-
PI3Kα occupancy by this compound was also interrogated in the spleen samples.[6]
Mass Spectrometry and X-ray Crystallography
Objective: To provide definitive evidence of the covalent modification of PI3Kα by this compound.
Methodology:
-
Mass Spectrometry: Purified PI3Kα protein was incubated with this compound. The resulting protein was analyzed by mass spectrometry to detect a mass shift corresponding to the addition of the this compound molecule to the protein, confirming covalent adduction. This analysis also identified the specific site of modification as Cys862.[1][2][3]
-
X-ray Crystallography: A co-crystal structure of PI3Kα in complex with this compound was solved. The resulting electron density map provided a high-resolution visualization of the covalent bond formed between the inhibitor and the Cys862 residue within the ATP-binding pocket of the enzyme.[1][2][3]
Conclusion
This compound is a highly specific, covalent inhibitor of PI3Kα that demonstrates potent anti-proliferative effects in cancer cells with activating PIK3CA mutations. Its mechanism of action, centered on the irreversible modification of a unique cysteine residue (C862) in the alpha isoform, provides a strong rationale for its therapeutic potential in targeting PI3Kα-driven cancers. The detailed experimental evidence presented in this guide offers a solid foundation for further research and development of this and similar targeted covalent inhibitors.
References
- 1. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Inhibitor of PI3Kα with anticancer activity | CAS# 1276105-89-5 | InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
The Covalent Inhibition of PI3Kα by CNX-1351: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of CNX-1351, a potent and isoform-selective covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, making PI3Kα a prime target for therapeutic intervention. This compound distinguishes itself by forming a targeted covalent bond with a non-catalytic cysteine residue unique to the α-isoform, thereby ensuring high selectivity and prolonged inhibition. This document details the biochemical potency, cellular activity, and the precise molecular interactions underpinning the covalent binding of this compound to PI3Kα, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Executive Summary
This compound is a rationally designed inhibitor that potently and specifically targets PI3Kα. Through a Michael addition reaction, it forms a covalent bond with Cysteine 862 (C862), an amino acid residue that is not conserved in other Class I PI3K isoforms (PI3Kβ, PI3Kγ, and PI3Kδ)[1][2][3][4]. This covalent modification has been unequivocally confirmed by mass spectrometry and X-ray crystallography[1][2][3][4]. The inhibitor demonstrates a high degree of selectivity for PI3Kα, leading to potent inhibition of downstream signaling in cancer cell lines dependent on the PI3Kα pathway and resulting in significant antiproliferative effects[1][2][5]. The unique covalent mechanism of this compound offers the potential for a durable pharmacodynamic effect and a distinct advantage over reversible inhibitors.
Data Presentation
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of lipid kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the Class I PI3K isoforms and other related kinases.
| Kinase | IC50 (nM) | Assay Format |
| PI3Kα | 6.8 | HTRF |
| PI3Kβ | 166 | HTRF |
| PI3Kγ | 240.3 | HTRF |
| PI3Kδ | 3,020 | HTRF |
| PI3KC2A | >1000 | ADP-Glo |
| PI3KC2B | >1000 | ADP-Glo |
| PI4Kα | >1000 | ADP-Glo |
| PI4Kβ | >1000 | ADP-Glo |
| SPHK1 | >1000 | ADP-Glo |
| SPHK2 | >1000 | ADP-Glo |
Data sourced from Cayman Chemical product information and Nacht et al., J. Med. Chem. 2013[6]. Assays were performed with 10 µM ATP.
Cellular Activity
The biological impact of PI3Kα inhibition by this compound was evaluated in cancer cell lines with activating mutations in the PIK3CA gene.
| Cell Line | Cancer Type | PIK3CA Mutation | GI50 (nM) |
| SKOV3 | Ovarian Cancer | H1047R | 77.6 |
| MCF-7 | Breast Cancer | E545K | 54.7 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data sourced from Cayman Chemical product information[6].
This compound also demonstrated potent inhibition of downstream signaling, as measured by the phosphorylation of Akt (p-Akt) in SKOV3 cells, with an EC50 value between 10 and 100 nM[5].
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of intervention by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the covalent binding and activity of this compound.
PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This assay quantitatively measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3Kα activity.
Materials:
-
Recombinant human PI3Kα
-
PIP2 substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds)
-
HTRF Detection Reagents: Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin (SA-APC).
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Reaction Setup:
-
Add 0.5 µL of the compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 14.5 µL of a PI3Kα/PIP2 substrate mix (prepared in assay buffer) to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration, e.g., 10 µM) to all wells.
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Add 5 µL of a stop solution containing EDTA to terminate the enzymatic reaction.
-
Add 5 µL of the HTRF detection mix.
-
-
Final Incubation: Incubate the plate for at least 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (APC) and 620 nm (Europium). The ratio of these signals is used to determine the amount of PIP3 produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
ADP-Glo™ Kinase Assay
This luminescence-based assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It was used for kinases other than the Class I PI3Ks.
Materials:
-
Kinase of interest
-
Substrate (lipid or peptide)
-
ATP
-
Kinase Reaction Buffer
-
This compound (or other test compounds)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well microplates
Procedure:
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in each well of a 384-well plate containing the kinase, substrate, ATP, and the test compound.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescent signal to the amount of ADP produced and calculate IC50 values as described for the HTRF assay.
Mass Spectrometry for Covalent Modification
This protocol outlines a representative workflow to confirm the covalent binding of this compound to PI3Kα.
Workflow Diagram:
Procedure:
-
Incubation: Incubate purified recombinant PI3Kα with an excess of this compound at room temperature for 1-2 hours to ensure complete adduction. A control sample with vehicle (DMSO) is run in parallel.
-
Sample Preparation:
-
The protein-inhibitor complex is denatured (e.g., with urea), reduced (with DTT), and alkylated (with iodoacetamide) to cap free cysteines that have not reacted with this compound.
-
The protein is then digested into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC).
-
The separated peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
The instrument acquires full MS scans to measure the mass-to-charge ratio of the intact peptides.
-
The instrument then performs data-dependent fragmentation (MS/MS) of selected peptides to determine their amino acid sequence.
-
-
Data Analysis:
-
The MS/MS data is searched against a protein database containing the sequence of PI3Kα.
-
The peptide containing Cysteine 862 is identified.
-
The mass of this peptide in the this compound-treated sample is compared to the mass of the same peptide in the control sample. A mass shift corresponding to the molecular weight of this compound confirms the covalent modification at this specific site.
-
X-ray Crystallography
The three-dimensional structure of the PI3Kα-CNX-1351 complex was determined to visualize the covalent interaction.
Procedure Outline:
-
Protein Expression and Purification: Human PI3Kα (p110α/p85α heterodimer) is expressed using a baculovirus expression system in insect cells. The protein is then purified to homogeneity using a combination of affinity and size-exclusion chromatography[7].
-
Crystallization:
-
The purified PI3Kα is incubated with an excess of this compound to form the covalent complex.
-
The complex is concentrated to an appropriate level (e.g., 5-10 mg/mL).
-
Crystallization screening is performed using various commercially available screens and optimized by systematically varying parameters such as pH, precipitant concentration, and temperature.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data are processed using software such as XDS and SCALA[7].
-
The structure is solved by molecular replacement using a previously determined structure of PI3Kα as a search model.
-
The model is refined, and electron density maps are carefully inspected to confirm the presence and orientation of the covalently bound this compound, showing a clear linkage to the sulfur atom of Cysteine 862.
-
Conclusion
This compound represents a significant advancement in the selective targeting of PI3Kα. Its well-defined covalent mechanism of action, confirmed through rigorous biochemical and structural biology techniques, provides a strong rationale for its potent and isoform-specific activity. The detailed methodologies presented in this guide offer a comprehensive framework for the evaluation of similar covalent inhibitors and underscore the importance of a multi-faceted approach in modern drug discovery. The high selectivity and durable inhibition offered by this compound's covalent binding to a unique cysteine residue highlight a promising strategy for the development of next-generation cancer therapeutics.
References
CNX-1351: A Covalent Inhibitor Targeting Cysteine 862 of PI3Kα
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CNX-1351, a novel, potent, and selective covalent inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). This compound's unique mechanism of action, involving the specific targeting of cysteine 862, offers a promising avenue for therapeutic intervention in cancers characterized by PI3Kα pathway dysregulation. This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized to characterize this compound.
Core Mechanism of Action
This compound is distinguished by its covalent mode of inhibition, which confers high potency and selectivity for PI3Kα. It achieves this by forming a covalent bond with the thiol group of cysteine 862 (C862), an amino acid residue that is unique to the α isoform of PI3K.[1][2] This covalent modification is irreversible and leads to the sustained inhibition of PI3Kα's kinase activity. The specificity for C862 is a key determinant of this compound's selectivity over other PI3K isoforms (β, γ, and δ), which do not possess a cysteine at the analogous position.[1] The covalent binding of this compound to C862 has been unequivocally confirmed through mass spectrometry and X-ray crystallography.[1][2][3]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity.
| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference |
| IC50 (nM) | 6.8 | 166 | 240.3 | 3020 | [4] |
| Kinetic Efficiency (k_inact_/K_i_) (M⁻¹s⁻¹) | 1.74 x 10³ | Not Applicable | Not Applicable | Not Applicable | [5] |
Table 1: Biochemical Inhibitory Activity of this compound against PI3K Isoforms. This table showcases the half-maximal inhibitory concentration (IC50) and the kinetic efficiency of covalent bond formation (k_inact_/K_i_) of this compound. The significantly lower IC50 value for PI3Kα highlights its isoform selectivity.
| Cell Line | Cancer Type | PIK3CA Mutation | GI50 (nM) | Reference |
| MCF-7 | Breast Cancer | E545K | 54.7 | [4] |
| SK-OV-3 | Ovarian Cancer | H1047R | 77.6 | [4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table presents the half-maximal growth inhibition (GI50) of this compound in two different cancer cell lines harboring activating PIK3CA mutations.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. By covalently modifying and inactivating PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation (at Ser473) is a key biomarker of this compound's cellular activity.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PI3Kα, β, γ, and δ:
-
Principle: This assay measures the production of PIP3 by detecting the displacement of a biotinylated PIP3 tracer from a GST-tagged GRP1-PH domain bound to an anti-GST antibody labeled with a fluorescent donor.
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 4 µL of the respective PI3K isozyme and the PIP2 substrate solution.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration 10 µM).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of stop solution containing EDTA.
-
Add 5 µL of the HTRF detection mix (containing the europium-labeled anti-GST antibody and the streptavidin-XL665 conjugate).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine IC50 values by fitting the data to a four-parameter logistic equation.
-
2. ADP-Glo™ Kinase Assay for Other Kinases:
-
Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Protocol:
-
Perform the kinase reaction in a 384-well plate with this compound at various concentrations.
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the kinase inhibition based on the reduction in the luminescent signal.
-
Caption: Workflow for in vitro kinase inhibition assays.
Cellular Assays
1. Cell Proliferation Assay (MTS Assay):
-
Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, SK-OV-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 96 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 value.
-
2. Immunoblotting for Phospho-Akt (Ser473):
-
Principle: This technique uses specific antibodies to detect the level of phosphorylated Akt at serine 473, a downstream marker of PI3Kα activity.
-
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
In Vivo Studies
1. Formulation and Administration:
-
Formulation: this compound for intraperitoneal (i.p.) injection can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Administration: Administer this compound to tumor-bearing mice (e.g., nude mice with xenografts) via i.p. injection at a specified dose (e.g., 100 mg/kg) and schedule.[4]
2. Pharmacodynamic (PD) Assessment:
-
Tissue Collection: At various time points after the final dose, collect tissues of interest (e.g., tumor, spleen).
-
Immunoblotting: Prepare tissue lysates and perform immunoblotting for p-Akt (Ser473) as described in the cellular assay protocol to assess the extent and duration of target inhibition in vivo.
Structural Biology and Mass Spectrometry
1. X-ray Crystallography of PI3Kα in Complex with this compound:
-
Protein Expression and Purification: Express and purify recombinant human PI3Kα (p110α/p85α heterodimer).[6]
-
Crystallization: Co-crystallize the purified PI3Kα with this compound using vapor diffusion methods.[6]
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source.[6] Process the data and solve the crystal structure by molecular replacement using a known PI3Kα structure as a model.[6] The resulting electron density map will confirm the covalent linkage between this compound and the Cys862 residue.[6]
2. Mass Spectrometry for Covalent Modification Confirmation:
-
Incubation: Incubate recombinant PI3Kα with an excess of this compound.
-
Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptide containing Cys862 and confirm the mass shift corresponding to the adduction of this compound. Fragmentation analysis (MS/MS) will pinpoint the modification to the Cys862 residue.
Caption: Workflow for confirming the covalent binding of this compound to Cys862.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with or interested in this compound. The detailed information on its mechanism, quantitative profile, and experimental methodologies should facilitate further investigation and development of this promising targeted cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Discovery and Synthesis of CNX-1351: A Targeted Covalent Inhibitor of PI3Kα
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα (Phosphoinositide 3-kinase alpha).[1][2][3] Identified through rational drug design, this compound has demonstrated significant potential in selectively inhibiting PI3Kα, an oncogene frequently mutated in human tumors.[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, tailored for an audience of researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Discovery and Rationale
The dysregulation of the PI3K/Akt/mTOR signaling pathway is a well-established driver in a multitude of human cancers.[4] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes, making it a prime target for cancer therapy.[2][3][4] The discovery of this compound was the result of a rational drug design approach aimed at creating a potent and selective inhibitor that could overcome the limitations of pan-PI3K inhibitors, which often suffer from off-target effects and toxicity.[2][4]
The key innovation in the design of this compound was the incorporation of a reactive electrophile, a Michael acceptor, to form a covalent bond with a non-catalytic cysteine residue unique to the PI3Kα isoform.[2][4] This strategy was intended to provide high selectivity and prolonged target engagement. X-ray crystallography and mass spectrometry studies confirmed that this compound selectively and covalently modifies cysteine 862 (C862) in the ATP-binding pocket of PI3Kα.[2][3][4] This residue is not conserved in other Class I PI3K isoforms (PI3Kβ, PI3Kγ, and PI3Kδ), which explains the remarkable isoform selectivity of the compound.[4]
Synthesis of this compound
While the primary literature extensively details the biological characterization of this compound, a detailed, step-by-step synthetic protocol is not publicly available. However, based on the synthesis of structurally related thieno[3,2-d]pyrimidine (B1254671) derivatives, a plausible synthetic route can be postulated. The synthesis would likely involve a convergent approach, preparing the core heterocyclic system and the piperazine (B1678402) side-chain separately before their final coupling.
A potential synthetic strategy would involve:
-
Synthesis of the 2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine core: This would likely begin with a substituted thiophene (B33073) precursor, followed by cyclization to form the thieno[3,2-d]pyrimidine scaffold. The indazole and morpholine (B109124) moieties could be introduced via nucleophilic aromatic substitution or cross-coupling reactions.
-
Synthesis of the piperazine side-chain: The 1-(piperazin-1-yl)-6-methyl-5-heptene-1,4-dione fragment could be prepared by reacting piperazine with a suitable derivative of 6-methyl-5-hepten-2-one.
-
Final Coupling: The final step would involve the coupling of the thieno[3,2-d]pyrimidine core to the piperazine side-chain, likely through an alkylation reaction where a leaving group on the core is displaced by the secondary amine of the piperazine.
Mechanism of Action and Signaling Pathway
This compound acts as a targeted covalent inhibitor of PI3Kα.[1][2] The compound's electrophilic warhead forms a covalent bond with the thiol group of cysteine 862 within the ATP-binding site of PI3Kα.[2][4] This irreversible binding locks the enzyme in an inactive state, thereby blocking its kinase activity.
The inhibition of PI3Kα by this compound leads to the downstream suppression of the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, survival, and metabolism. By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased activation of the serine/threonine kinase Akt, a key downstream effector of PI3K signaling. This ultimately results in reduced phosphorylation of Akt substrates, such as PRAS40 and S6 ribosomal protein, leading to cell cycle arrest and inhibition of proliferation in cancer cells with activating PIK3CA mutations.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Assay Format |
| PI3Kα | 6.8 | HTRF |
| PI3Kβ | 166 | HTRF |
| PI3Kγ | 240.3 | HTRF |
| PI3Kδ | 3,020 | HTRF |
| PI3KC2A | >1000 | ADP-GLO |
| PI3KC2B | >1000 | ADP-GLO |
| PI4Kα | >1000 | ADP-GLO |
| PI4Kβ | >1000 | ADP-GLO |
| SPHK1 | >1000 | ADP-GLO |
| SPHK2 | >1000 | ADP-GLO |
Data sourced from Cayman Chemical and MedChemExpress.[1]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | GI50 (nM) |
| SKOV3 | Ovarian Cancer | H1047R | 77.6 |
| MCF-7 | Breast Cancer | E545K | 54.7 |
Data sourced from Cayman Chemical.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (HTRF)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.
-
Protocol:
-
This compound was tested in a 10-concentration IC50 curve with a 3-fold serial dilution starting at 1 μM.
-
Reactions were carried out in the presence of 10 μM ATP.
-
A Homogeneous Time-Resolved Fluorescence (HTRF) assay format was used for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.
-
The substrate used for the HTRF assay was phosphatidylinositol 4,5-bisphosphate.
-
The reaction was initiated by the addition of the enzyme and incubated for a specified time at room temperature.
-
HTRF detection reagents were added, and the fluorescence signal was measured on a compatible plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (GI50)
-
Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in cancer cell lines.
-
Protocol:
-
SKOV3 (ovarian cancer, H1047R mutation) and MCF-7 (breast cancer, E545K mutation) cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for 96 hours.
-
Cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
The absorbance or luminescence was measured, and the data were normalized to untreated control cells.
-
GI50 values were calculated from the dose-response curves.
-
In Vivo Pharmacodynamic Study
-
Objective: To assess the in vivo target engagement and inhibition of PI3K signaling by this compound.
-
Protocol:
-
Nude mice were administered this compound intraperitoneally at a dose of 100 mg/kg once a day for 5 consecutive days.
-
At various time points (1-24 hours) after the final dose, spleens were harvested.
-
Spleen lysates were prepared and analyzed by immunoblotting (Western blot) for the levels of phosphorylated Akt (p-AktSer473) to assess PI3K pathway inhibition.
-
PI3Kα occupancy by this compound was also interrogated in the spleen lysates.
-
A decrease in p-AktSer473 levels indicated inhibition of PI3K signaling in vivo.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel kinase inhibitor like this compound.
Conclusion
This compound represents a significant advancement in the development of isoform-selective PI3K inhibitors. Its unique covalent mechanism of action provides high potency and selectivity for PI3Kα, a key oncogenic driver. The data presented in this guide highlight its potential as a valuable research tool for dissecting the role of PI3Kα in cancer biology and as a promising scaffold for the development of novel anticancer therapeutics. While this compound itself has been reported to have poor pharmacokinetics, its discovery has paved the way for the development of optimized analogs with improved drug-like properties.[4] Further investigation and optimization of covalent PI3Kα inhibitors based on the this compound scaffold hold considerable promise for targeted cancer therapy.
References
- 1. Synthesis and Antitumor Activities of Novel 4-Morpholinothieno[3,2-d]pyrimidine Derivatives [crcu.jlu.edu.cn]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
CNX-1351: A Technical Guide to a Selective Covalent PI3K Alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention. The PI3Kα isoform, encoded by the PIK3CA gene, is frequently mutated in various solid tumors, leading to constitutive activation of the pathway. CNX-1351 is a potent and isoform-selective, targeted covalent inhibitor of PI3Kα, offering a promising approach for the treatment of cancers harboring PIK3CA mutations. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is a targeted covalent inhibitor that potently and specifically inhibits PI3Kα.[1] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys862, located in the ATP-binding site of the p110α catalytic subunit of PI3Kα.[2] This cysteine residue is unique to the α isoform, which accounts for the high selectivity of this compound over the β, γ, and δ isoforms of PI3K.[2] The covalent modification of Cys862 is irreversible, leading to a prolonged duration of target inhibition.[3]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Data Presentation
Biochemical Activity and Selectivity
This compound demonstrates potent inhibition of PI3Kα with an IC50 of 6.8 nM.[1] Its selectivity for the α isoform is significant compared to the other Class I PI3K isoforms.[1] The table below summarizes the in vitro inhibitory activity of this compound against a panel of lipid kinases.
| Kinase | IC50 (nM) |
| PI3Kα | 6.8 |
| PI3Kβ | 166 |
| PI3Kγ | 240.3 |
| PI3Kδ | 3,020 |
| PI3KC2A | >1,000 |
| PI3KC | >1,000 |
| PI4Kα | >1,000 |
| PI4Kβ | >1,000 |
| SPHK1 | >1,000 |
| SPHK2 | >1,000 |
| Table 1: Biochemical IC50 values of this compound against a panel of lipid kinases. Data sourced from Cayman Chemical.[1] |
Cellular Activity
This compound effectively inhibits PI3K signaling in cancer cell lines harboring PIK3CA mutations, leading to a potent anti-proliferative effect.[4] The cellular potency of this compound has been evaluated in SKOV3 ovarian cancer cells (H1047R mutation) and MCF-7 breast cancer cells (E545K mutation).[4]
| Cell Line | Cancer Type | PIK3CA Mutation | EC50 (nM) | GI50 (nM) |
| SKOV3 | Ovarian | H1047R | 10 | 77.6 |
| MCF-7 | Breast | E545K | <100 | 54.7 |
| Table 2: Cellular activity of this compound in PIK3CA-mutant cancer cell lines. EC50 is for the inhibition of Akt Ser473 phosphorylation. GI50 is the concentration for 50% growth inhibition. Data sourced from MedchemExpress and Cayman Chemical.[1][4] |
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in preclinical species are not extensively available in the public domain. However, studies have indicated that this compound has poor pharmacokinetic properties and is rapidly metabolized in rat liver microsomes, which may have limited its further development.[3][5]
In Vivo Pharmacodynamics
An in vivo study in nude mice demonstrated that this compound can engage its target and inhibit the PI3K signaling pathway.[4]
| Animal Model | Dose and Schedule | Tissue Analyzed | Pharmacodynamic Effect |
| Nude Mice | 100 mg/kg, IP, once daily for 5 days | Spleen | Decreased p-AktSer473 at 1 and 4 hours after the last dose |
| Table 3: In vivo pharmacodynamic effects of this compound. Data sourced from MedchemExpress.[4] |
Experimental Protocols
PI3Kα HTRF Kinase Assay
This protocol outlines a method for determining the in vitro potency of this compound against PI3Kα using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol Steps:
-
Compound Preparation: A 10-point serial dilution of this compound is prepared in 100% DMSO, typically starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add the PI3Kα enzyme, the diluted this compound or DMSO control, and the substrate mixture containing PIP2 and ATP. The final ATP concentration is typically kept at or near its Km value.
-
Kinase Reaction: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation of PIP2 to PIP3.
-
Detection: A detection solution containing a europium-labeled anti-GST antibody (which binds to a GST-tagged PH domain that specifically recognizes PIP3) and streptavidin-Allophycocyanin (APC) (which binds to a biotinylated-PIP3 tracer) is added.
-
Signal Measurement: After an incubation period (e.g., 60 minutes) to allow the detection reagents to reach equilibrium, the HTRF signal is read on a compatible plate reader. In the absence of inhibition, the enzymatic production of PIP3 displaces the biotinylated-PIP3 tracer from the PH domain, leading to a decrease in the FRET signal.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data are plotted to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes the determination of the anti-proliferative activity (GI50) of this compound on cancer cell lines.
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or SKOV3) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 96 hours.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound relative to vehicle-treated control cells and determine the GI50 value.
Western Blot for p-Akt (Ser473) Inhibition
This protocol is used to assess the ability of this compound to inhibit the PI3K pathway in cells by measuring the phosphorylation of a key downstream effector, Akt.
Protocol Steps:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours). After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation by this compound.
Covalent Modification Analysis
The covalent binding of this compound to Cys862 of PI3Kα was confirmed through mass spectrometry and X-ray crystallography.[2]
Mass Spectrometry:
-
Intact PI3Kα protein was incubated with this compound.
-
The protein was then analyzed by mass spectrometry to detect a mass shift corresponding to the adduction of one molecule of this compound.
-
To confirm the site of modification, the protein-drug conjugate was digested with a protease (e.g., trypsin), and the resulting peptides were analyzed by tandem mass spectrometry (MS/MS) to identify the specific peptide containing the Cys862 residue with the covalent modification.
X-ray Crystallography:
-
The p110α/p85α heterodimer was co-crystallized with this compound.
-
The crystal structure was solved to high resolution to visualize the electron density corresponding to the inhibitor covalently bound to the Cys862 residue within the ATP-binding pocket.
Conclusion
This compound is a well-characterized, potent, and highly selective covalent inhibitor of PI3Kα. Its unique mechanism of targeting a non-conserved cysteine residue provides a high degree of isoform specificity. The in vitro and cellular data demonstrate its ability to potently inhibit the PI3K pathway in cancer cells with activating PIK3CA mutations. While its development may have been hampered by pharmacokinetic challenges, this compound remains an important tool compound for studying the biology of PI3Kα and a valuable case study in the design of targeted covalent inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of PI3Kα inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of the CNX-1351 PI3Kα Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural biology of the CNX-1351 and Phosphoinositide 3-kinase alpha (PI3Kα) complex. This compound is a potent and isoform-selective targeted covalent inhibitor of PI3Kα.[1] This document details the quantitative biochemical and cellular data, experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways related to cell growth, proliferation, survival, and metabolism. The alpha isoform, PI3Kα (encoded by the PIK3CA gene), is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. This compound was developed as a targeted covalent inhibitor that specifically and potently inhibits PI3Kα.[1][2] Structural and functional studies of the this compound PI3Kα complex are critical for understanding its mechanism of action and for the development of next-generation inhibitors.
Quantitative Data
The following tables summarize the key quantitative data for this compound in biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Notes |
| IC50 vs. PI3Kα | 6.8 nM | Half-maximal inhibitory concentration against the alpha isoform of PI3K.[1][3] |
| IC50 vs. PI3Kβ | 166 nM | Demonstrates selectivity for the alpha isoform over the beta isoform.[3] |
| IC50 vs. PI3Kγ | 240.3 nM | Demonstrates selectivity for the alpha isoform over the gamma isoform.[3] |
| IC50 vs. PI3Kδ | 3,020 nM | Demonstrates high selectivity for the alpha isoform over the delta isoform.[3] |
| kinact/Ki | Not explicitly quantified in initial studies, but noted as having lower efficiency compared to newer covalent inhibitors. | A measure of covalent binding efficiency. |
Table 2: Cellular Activity of this compound
| Cell Line | Mutation | GI50 | Notes |
| SKOV3 (Ovarian Cancer) | H1047R | 77.6 nM | Growth inhibition after 96 hours of exposure.[3] |
| MCF-7 (Breast Cancer) | E545K | 54.7 nM | Growth inhibition after 96 hours of exposure.[3] |
Structural Insights from X-ray Crystallography
The crystal structure of the this compound PI3Kα complex was solved by X-ray diffraction, providing a detailed view of the inhibitor's binding mode. The structure is available in the Protein Data Bank (PDB) under the accession code 3ZIM .
Table 3: Crystallographic Data for the this compound PI3Kα Complex (PDB ID: 3ZIM)
| Parameter | Value |
| Method | X-ray Diffraction |
| Resolution | 2.85 Å |
| R-Value Free | 0.278 |
| R-Value Work | 0.213 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c) | 59.34 Å, 135.03 Å, 142.92 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |
This compound was demonstrated to covalently modify cysteine 862 (C862) in the ATP-binding pocket of PI3Kα.[2] This residue is unique to the alpha isoform, which contributes to the inhibitor's selectivity.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
X-ray Crystallography of the this compound PI3Kα Complex
While the specific, detailed crystallization conditions for the PDB entry 3ZIM are not fully available in the primary literature, a general workflow for solving a protein-ligand complex crystal structure is as follows:
-
Protein Expression and Purification: The catalytic subunit of human PI3Kα (p110α) is typically co-expressed with a truncated, constitutively active version of the regulatory subunit (p85α) in an insect cell expression system (e.g., Spodoptera frugiperda, Sf9 cells) to ensure proper folding and activity. The complex is then purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.
-
Crystallization: The purified PI3Kα complex is concentrated to an optimal concentration (typically 5-10 mg/mL). The inhibitor, this compound, is added in molar excess to the protein solution and incubated to allow for covalent bond formation. Crystallization screening is then performed using vapor diffusion methods (hanging or sitting drop) with a variety of commercially available or custom-made crystallization screens. The drops, containing a mixture of the protein-inhibitor complex and the precipitant solution, are equilibrated against a larger reservoir of the precipitant solution. Crystals typically grow over a period of several days to weeks.
-
Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction images are then processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, with a previously determined structure of PI3Kα as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. Iterative cycles of refinement and manual model building are performed until the model converges with good statistics.
Biochemical Inhibition Assay (TR-FRET)
The inhibitory activity of this compound against PI3K isoforms was likely determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the PI 3-Kinase HTRF™ Assay from Millipore.
-
Reagents:
-
Recombinant PI3Kα, β, γ, or δ enzyme.
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate.
-
ATP.
-
Biotinylated PIP3 product tracer.
-
Europium-labeled anti-GST antibody (or other tag-specific antibody).
-
Streptavidin-conjugated fluorophore (e.g., XL665).
-
Assay buffer.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
The PI3K enzyme is incubated with this compound at various concentrations in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the detection reagents (biotinylated PIP3 tracer, europium-labeled antibody, and streptavidin-fluorophore) are added.
-
After an incubation period to allow for the binding of the detection reagents, the TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines were assessed using a standard cell viability assay.
-
Cell Culture: SKOV3 and MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or vehicle control (DMSO).
-
The plates are incubated for 96 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured on a plate reader.
-
The GI50 values are calculated from the dose-response curves.
-
Visualizations
PI3K/AKT Signaling Pathway and this compound Inhibition
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Structural and Functional Characterization
Caption: A generalized workflow for the characterization of this compound.
References
CNX-1351 PI3K signaling pathway inhibition
An In-Depth Technical Guide to the PI3K Signaling Pathway Inhibition by CNX-1351
Introduction
This compound is a potent and isoform-selective targeted covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] The gene encoding the p110α catalytic subunit of PI3K, PIK3CA, is frequently mutated in various human cancers, including breast, endometrial, and colorectal cancers, making it a key oncogene and a prime target for therapeutic intervention.[2][4][5] this compound was developed through rational drug design to specifically inhibit PI3Kα, offering a targeted approach to treating cancers dependent on this pathway.[2][3][4]
Mechanism of Action
This compound functions as a targeted covalent inhibitor. Its high selectivity for the PI3Kα isoform is achieved by covalently modifying Cysteine 862 (C862), an amino acid residue unique to the α isoform.[2][3][4] The other class I PI3K isoforms (β, γ, and δ) are not covalently modified by the compound.[2][4] This specific covalent interaction has been confirmed through mass spectrometry and X-ray crystallography, which elucidated the binding mode within the ATP pocket of PI3Kα.[2][3][4] This mechanism allows for potent and sustained inhibition of the target kinase.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data below summarizes its inhibitory concentrations and growth inhibition effects.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. PI3Kα |
| PI3Kα | 6.8 | - |
| PI3Kβ | 166 | >24-fold |
| PI3Kγ | 240.3 | >35-fold |
| PI3Kδ | 3,020 | >444-fold |
| PI3KC2A | >1,000 | >147-fold |
| PI4Kα | >1,000 | >147-fold |
| SPHK1 | >1,000 | >147-fold |
| Data sourced from Cayman Chemical product information.[6] |
Table 2: Cellular Activity of this compound in PIK3CA-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | Signaling Inhibition (EC50) | Growth Inhibition (GI50) |
| SKOV3 | Ovarian Cancer | H1047R | 10 - 100 nM | 77.6 nM (78 nM) |
| MCF-7 | Breast Cancer | E545K | Not Specified | 54.7 nM (55 nM) |
| Data compiled from MedchemExpress and Cayman Chemical.[1][6] |
Table 3: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Dosage & Administration | Tissue Analyzed | Pharmacodynamic Effect |
| Nude Mice | 100 mg/kg, once daily for 5 days (i.p.) | Spleens | Decreased p-AktSer473 at 1 and 4 hours after the last dose |
| Data sourced from MedchemExpress.[1] |
Visualizing the Mechanism and Workflow
PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition
Caption: PI3K pathway showing inhibition of PI3Kα by this compound.
General Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
In Vitro Lipid Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of PI3K isoforms.
-
Methodology:
-
This compound is tested in a 10-concentration IC50 curve with 3-fold serial dilutions, starting at a high concentration (e.g., 1 µM).[1]
-
Reactions are performed using purified recombinant PI3Kα, PI3Kβ, PI3Kγ, or PI3Kδ enzymes.
-
The kinase reaction is initiated in the presence of a standard ATP concentration (e.g., 10 µM).[1]
-
The assay format can vary:
-
The signal is measured using a plate reader, and the data is plotted as percent inhibition versus log inhibitor concentration.
-
The IC50 value is calculated using a nonlinear regression curve fit.
-
Cell-Based PI3K Signaling Assay (Western Blot for p-Akt)
-
Objective: To measure the effect of this compound on the PI3K signaling pathway within cancer cells by assessing the phosphorylation of the downstream effector Akt.
-
Methodology:
-
Cell Culture: PIK3CA-mutant cancer cells (e.g., SKOV3) are cultured in appropriate media until they reach ~80% confluency.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0 to 500 nM) for a specified period.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Akt at Serine 473 (p-AktSer473). An antibody for total Akt is used on a separate blot or after stripping as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands are visualized and quantified to determine the reduction in p-Akt levels relative to total Akt.
-
Cell Proliferation Assay (GI50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
-
Methodology:
-
Cell Seeding: SKOV3 or MCF-7 cells are seeded into 96-well plates at a low density and allowed to attach overnight.[1]
-
Treatment: The following day, cells are treated with a range of this compound concentrations.
-
Incubation: The cells are incubated for an extended period, typically 96 hours, to allow for multiple cell divisions.[1]
-
Growth Measurement: Cell viability or proliferation is measured using a standard assay, such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.
-
Data Analysis: The results are normalized to untreated controls, and the GI50 value is calculated by plotting the percentage of growth inhibition against the log concentration of this compound.
-
In Vivo Pharmacodynamic Study
-
Objective: To confirm that this compound can inhibit PI3K signaling in a living organism.
-
Methodology:
-
Animal Model: Nude mice are used for the study.
-
Dosing: this compound is administered to the mice, for example, via intraperitoneal (i.p.) injection at a dose of 100 mg/kg once daily for 5 consecutive days.[1]
-
Tissue Harvesting: At specified times after the final dose (e.g., 1, 4, and 24 hours), mice are euthanized, and spleens (or tumor tissue in xenograft models) are harvested.[1]
-
Analysis: The harvested tissues are processed to create protein lysates.
-
Immunoblotting: Western blotting is performed on the tissue lysates to detect the levels of p-AktSer473, as described in the cell-based assay protocol.[1] This demonstrates the extent and duration of target engagement in vivo.
-
Conclusion
This compound is a meticulously designed covalent inhibitor that demonstrates high potency and selectivity for PI3Kα.[2][4] Its mechanism of action, involving the irreversible modification of a unique cysteine residue, translates from biochemical potency to effective inhibition of PI3Kα-dependent signaling and cell proliferation in cancer cells harboring PIK3CA mutations.[1][2][4] While preclinical data are promising, further development has been challenged by factors such as poor pharmacokinetics.[3] Nevertheless, the study of this compound provides a crucial framework and a valuable chemical tool for understanding the biological consequences of selectively targeting PI3Kα in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
The Antiviral Potential of CNX-1351 Against RNA Viruses: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-1351, a potent and selective covalent inhibitor of the PI3Kα isoform, has emerged as a promising antiviral agent with activity against a range of RNA viruses. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its characterization. The primary focus is on its ability to inhibit viral replication by targeting the host PI3K-Akt signaling pathway, a crucial axis for the lifecycle of many viruses. This document serves as a comprehensive resource for researchers in the fields of virology and antiviral drug development.
Introduction
The constant threat of emerging and re-emerging RNA viruses necessitates the development of broad-spectrum antiviral therapeutics. One promising strategy is to target host cellular pathways that are co-opted by viruses for their replication. The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a key regulator of many cellular processes, including cell growth, proliferation, and survival, and is frequently hijacked by viruses.[1][2]
This compound is a targeted covalent inhibitor that specifically and potently inhibits the PI3Kα isoform.[2][3] Originally developed as a cancer therapeutic, its role as a host-directed antiviral has been elucidated through systematic screening. This guide provides an in-depth look at the technical details of its antiviral properties.
Mechanism of Action: Targeting the PI3K-Akt Signaling Pathway
This compound exerts its antiviral effects by inhibiting the PI3K-Akt signaling pathway, which is essential for the replication of multiple RNA viruses.[1][4] Mechanistic studies have revealed that by inhibiting PI3Kα, this compound disrupts the downstream signaling cascade, thereby creating an intracellular environment that is non-conducive to viral replication.[1][4]
RNA-Seq analysis of cells treated with this compound confirmed that the compound primarily affects gene expression downstream of the PI3K-Akt pathway.[1] This targeted approach minimizes off-target effects and highlights the potential of this compound as a host-directed antiviral. The antiviral activity of other PI3K inhibitors, such as LY294002, further substantiates the importance of this pathway in viral infection.[1]
This compound inhibits the PI3K-Akt pathway, disrupting viral replication.
Quantitative Data Summary
The antiviral efficacy and cytotoxic profile of this compound have been quantitatively assessed through various assays. The following tables summarize the key findings.
Table 1: In Vitro Antiviral Activity of this compound against various RNA Viruses
| Virus | Cell Line | Assay Type | Endpoint Measured | EC50 / IC50 | Reference |
| Rift Valley Fever Virus (RVFV) | Huh-7 | VRP Infection | % mGreen-positive cells | Not explicitly stated, but significant inhibition at 5 µM | [1] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh-7 | VRP Infection | % mGreen-positive cells | Not explicitly stated, but significant inhibition | [1] |
| Chikungunya Virus (CHIKV) | Huh-7 | VRP Infection | % mGreen-positive cells | Not explicitly stated, but significant inhibition | [1] |
Table 2: PI3Kα Inhibitory Activity and Antiproliferative Effects of this compound
| Target/Cell Line | Assay Type | Endpoint Measured | IC50 / GI50 | Reference |
| PI3Kα | HTRF Assay | Enzyme Inhibition | 6.8 nM | [5] |
| SKOV3 (ovarian cancer) | Proliferation Assay | Growth Inhibition | 78 nM | [5] |
| MCF-7 (breast cancer) | Proliferation Assay | Growth Inhibition | 55 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols employed in the evaluation of this compound.
Cell Lines and Culture
Huh-7 cells were the primary cell line used for antiviral assays. They were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.
Single-Cycle Viral Replicon Particle (VRP) System
A stable replicon cell line was developed to maintain the replication of the L and S genomic segments of RVFV. Single-cycle VRPs were generated by trans-complementation with glycoproteins from different viral strains. This system recapitulates authentic viral entry and replication while minimizing biosafety risks, making it suitable for high-throughput screening.[1][4][6]
Workflow for the discovery of this compound using a VRP system.
High-Throughput Screening (HTS)
A small-molecule compound library was screened using the VRP system. Huh-7 cells were seeded in multi-well plates and pre-incubated with the compounds before infection with VRPs carrying a reporter gene (e.g., mGreen). The percentage of infected (mGreen-positive) cells was determined by flow cytometry.
Antiviral Activity Assay
To confirm the antiviral activity of this compound, Huh-7 cells were pre-incubated with varying concentrations of the compound for 1 hour. The cells were then infected with RVFV MP-12 VRPs at a multiplicity of infection (MOI) of 0.5 for 24 hours. The percentage of mGreen-positive cells was quantified using flow cytometry to determine the dose-dependent inhibition of viral infection.[1]
RNA-Seq Analysis
To elucidate the mechanism of action, Huh-7 cells were treated with 5 µM this compound for 12 hours. Total RNA was extracted, and RNA-Seq libraries were prepared. Sequencing data was analyzed to identify differentially expressed genes and enriched signaling pathways, such as the PI3K-Akt pathway.[1]
References
- 1. Single-cycle Rift Valley fever virus particles from stable replicon cells enable discovery of antiviral this compound for multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Virologica Sinica [virosin.org]
An In-Depth Technical Guide to CNX-1351 in PIK3CA Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2][3] These mutations, commonly found in hotspots within the helical (E542K, E545K) and kinase (H1047R) domains, lead to constitutive pathway activation, promoting cell proliferation, survival, and growth.[2][4] CNX-1351 is a rationally designed, potent, and isoform-selective targeted covalent inhibitor of PI3Kα.[5][6] This document provides a comprehensive technical overview of this compound, its mechanism of action, and its effects in preclinical models of PIK3CA mutant cancers, presenting key quantitative data and detailed experimental protocols.
Mechanism of Action and PI3Kα Signaling
This compound functions as a targeted covalent inhibitor, a mechanism that confers high potency and selectivity.[5][6] It specifically and irreversibly binds to cysteine 862 (C862) within the ATP-binding pocket of the PI3Kα isoform.[5][6][7] This covalent modification is unique to PI3Kα, as other Class I PI3K isoforms (β, γ, δ) do not possess a cysteine residue at this position, which is a key factor in the inhibitor's selectivity.[5][6]
By inhibiting PI3Kα, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, thereby inhibiting the entire PI3K/AKT/mTOR signaling cascade that is critical for tumor cell growth and survival.[1][2]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Potency and Selectivity (IC₅₀)
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against Class I PI3K isoforms and other lipid kinases. Data demonstrates high potency for PI3Kα and significant selectivity over other isoforms.
| Kinase Target | IC₅₀ (nM) | Source |
| PI3Kα | 6.8 | [5][8][9] |
| PI3Kβ | 166 | [9] |
| PI3Kγ | 240.3 | [9] |
| PI3Kδ | 3,020 | [9] |
| PI3KC2A, PI4Kα/β, etc. | >1,000 | [9] |
Table 2: Cellular Potency and Anti-proliferative Activity
This table details the half-maximal effective concentration (EC₅₀) for inhibiting PI3K signaling and the half-maximal growth inhibition (GI₅₀) in PIK3CA-mutant cancer cell lines.
| Cell Line | Cancer Type | PIK3CA Mutation | Parameter | Value (nM) | Source |
| SKOV3 | Ovarian | H1047R | EC₅₀ (Signaling) | 10 - 100 | [8] |
| SKOV3 | Ovarian | H1047R | GI₅₀ (96h) | 78 | [8] |
| MCF-7 | Breast | E545K | GI₅₀ (96h) | 55 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical data.
In Vitro Kinase Inhibition Assay
This protocol was used to determine the IC₅₀ values of this compound against a panel of lipid kinases.[8]
-
Assay Format: A Homogeneous Time Resolved Fluorescence (HTRF) assay was used for PI3Kα, β, γ, and δ isoforms. An ADP-Glo assay format was used for other kinases.[8]
-
Compound Preparation: this compound was tested in a 10-concentration IC₅₀ curve with a 3-fold serial dilution, starting from a high concentration of 1 µM.[8]
-
Reaction Conditions: Kinase reactions were carried out in the presence of 10 µM ATP.[8]
-
Data Analysis: The concentration of inhibitor required to reduce enzyme activity by 50% was calculated to determine the IC₅₀ value.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Signaling and Proliferation Assays
These protocols were used to evaluate the effect of this compound on intracellular signaling and cell growth in cancer cell lines with activating PIK3CA mutations.[8][9]
-
Cell Lines: SKOV3 (ovarian cancer, H1047R mutation) and MCF-7 (breast cancer, E545K mutation) were utilized.[8]
-
Signaling Inhibition (Western Blot):
-
Cells were treated with this compound (e.g., 500 nM) for a specified duration.[9]
-
Cell lysates were collected and protein concentration was quantified.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated AKT (p-AktSer473) and total AKT.
-
Signal was detected using secondary antibodies and a chemiluminescent substrate to assess the reduction in p-Akt levels, indicating pathway inhibition.
-
-
Cell Proliferation (GI₅₀ Assay):
-
Cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with a range of this compound concentrations.
-
Following a 96-hour incubation period, cell viability was assessed using a standard method (e.g., CellTiter-Glo®).[8]
-
The GI₅₀ value was calculated as the drug concentration that caused a 50% reduction in cell growth.[8]
-
In Vivo Mouse Model Studies
This protocol was used to assess the pharmacodynamic effects of this compound in vivo.[8]
-
Animal Model: Nude mice were used for the study.[8]
-
Dosing Regimen: this compound was administered via intraperitoneal (IP) injection at a dose of 100 mg/kg once daily for five consecutive days.[8]
-
Sample Collection: Spleens were harvested from cohorts of mice at various time points (1, 4, and 24 hours) after the final dose.[8]
-
Pharmacodynamic Analysis:
-
PI3Kα Occupancy: The covalent binding of this compound to PI3Kα in spleen lysates was assessed, potentially using a covalent probe like CNX-1220.[6]
-
Signaling Inhibition: Spleen lysates were analyzed by immunoblot for levels of p-AktSer473 to determine the extent and duration of PI3K pathway inhibition.[8] A decrease in p-Akt was observed at 1 and 4 hours post-dose.[8]
-
Caption: Workflow for the in vivo pharmacodynamic study.
Conclusion and Future Outlook
This compound is a potent and highly selective covalent inhibitor of PI3Kα, demonstrating significant anti-proliferative effects in cancer cell lines harboring activating PIK3CA mutations.[5][6][8] The preclinical data strongly support the therapeutic hypothesis of selectively targeting PI3Kα in genetically defined patient populations. However, it has been noted that this compound itself suffered from poor pharmacokinetics, which limited its further development.[5] Despite this, the discovery and characterization of this compound have been foundational, providing critical proof-of-concept for the development of next-generation covalent PI3Kα inhibitors with improved drug-like properties for clinical application.[5]
References
- 1. PIK3CA mutations in human solid tumors: Role in sensitivity to various therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for CNX-1351, a Covalent PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of CNX-1351, a potent and isoform-selective targeted covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).
Introduction
This compound is a crucial tool for investigating the role of PI3Kα in various cellular processes, particularly in cancer biology. It acts as a covalent inhibitor, specifically targeting a unique cysteine residue (C862) in the ATP-binding pocket of PI3Kα, leading to its irreversible inactivation.[1][2][3] This high selectivity for the α-isoform over β, γ, and δ isoforms makes it a valuable reagent for dissecting the specific functions of PI3Kα signaling.[1][4] Dysregulation of the PI3K/Akt/mTOR pathway, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3Kα), is a common event in many human cancers.[1] this compound has been shown to potently inhibit signaling in PI3Kα-dependent cancer cell lines, resulting in a significant antiproliferative effect.[2][3][5]
Mechanism of Action
This compound selectively and covalently binds to cysteine 862 within the active site of the p110α catalytic subunit of PI3K. This covalent modification irreversibly inhibits the kinase activity of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels leads to the decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, thereby inhibiting the PI3K/Akt/mTOR signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various parameters and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| IC50 (PI3Kα) | 6.8 nM | In vitro kinase assay.[4][5] |
| IC50 (PI3Kβ) | 166 nM | Demonstrates >20-fold selectivity for PI3Kα.[4] |
| IC50 (PI3Kγ) | 240.3 nM | Demonstrates significant selectivity for PI3Kα.[4] |
| IC50 (PI3Kδ) | 3,020 nM | Demonstrates high selectivity for PI3Kα.[4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | Parameter | Value |
| SKOV3 | Ovarian | H1047R | EC50 (PI3K Signaling) | 10-100 nM |
| SKOV3 | Ovarian | H1047R | GI50 (Growth Inhibition) | 77.6 nM[4] |
| MCF-7 | Breast | E545K | GI50 (Growth Inhibition) | 54.7 nM[4] |
| Huh-7 | Liver | Not specified | N/A | Used for RNA-Seq analysis at 5 µM.[1] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in cell culture-based assays.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage (stable for up to 2 years at -80°C).[5]
Protocol 2: Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., SKOV3, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640 for SKOV3, DMEM for MCF-7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, ensure cells are in the logarithmic growth phase.
Protocol 3: Cell Proliferation (Growth Inhibition) Assay
This protocol details the assessment of the antiproliferative effects of this compound.
Materials:
-
Cells in logarithmic growth phase
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Trypsinize and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for 96 hours in a humidified incubator at 37°C and 5% CO2.[5]
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of viable cells against the logarithm of the drug concentration.
Protocol 4: Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the inhibition of the PI3K signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 500 nM) or vehicle for a specified time (e.g., 2-4 hours).[4]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates inhibition of the PI3K pathway.[5]
References
Application Notes and Protocols: CNX-1351 Treatment in SKOV3 and MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a key component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, promoting cell growth, proliferation, and survival.[3] this compound specifically targets the PIK3CA gene product, which is often mutated in cancer.[3] This document provides detailed application notes and protocols for the use of this compound in two common cancer cell lines with PIK3CA mutations: SKOV3 (ovarian cancer, H1047R mutation) and MCF-7 (breast cancer, E545K mutation).[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (PI3Kα) | GI50 (96h exposure) |
| SKOV3 | Ovarian | H1047R | 6.8 nM[1] | 78 nM[1] |
| MCF-7 | Breast | E545K | 6.8 nM[1] | 55 nM[1] |
Table 2: Cellular Pathway Inhibition by this compound
| Cell Line | Pathway Analyzed | Key Downstream Marker | Effective Concentration (EC50) |
| SKOV3 | PI3K/Akt Signaling | p-Akt (Ser473) | 10-100 nM[1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.
Caption: this compound covalently inhibits PI3Kα, blocking downstream signaling.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
SKOV3 (ATCC® HTB-77™)
-
MCF-7 (ATCC® HTB-22™)
-
-
Culture Medium:
-
SKOV3: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the GI50 of this compound.
Caption: Workflow for determining cell viability using an MTT assay.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 96 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of growth inhibition versus the log of the this compound concentration.
-
Western Blot for p-Akt Inhibition
This protocol assesses the effect of this compound on the PI3K pathway activity.
Caption: Western blot protocol for p-Akt (Ser473) detection.
-
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 12-24 hours.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 5x10^5 cells per well in 6-well plates and allow them to adhere.
-
Treat cells with this compound at concentrations around the GI50 (e.g., 50 nM, 100 nM, 200 nM) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
Conclusion
This compound is a specific and potent inhibitor of PI3Kα that demonstrates significant anti-proliferative effects in SKOV3 and MCF-7 cancer cell lines. The provided protocols offer a framework for investigating the cellular effects of this compound, from assessing its impact on cell viability to elucidating its mechanism of action through pathway analysis and apoptosis detection. These methods are fundamental for the preclinical evaluation of this compound and other PI3Kα inhibitors.
References
Application Notes and Protocols: Mass Spectrometry Analysis of CNX-1351 Covalent Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-1351 is a potent and isoform-selective covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/Akt/mTOR signaling pathway often dysregulated in cancer.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a unique cysteine residue, Cys862, located in the ATP-binding pocket of PI3Kα.[3][4][5] This targeted covalent inhibition leads to sustained suppression of PI3Kα activity, thereby inhibiting downstream signaling and cellular proliferation in PI3Kα-dependent cancer cells.[1][4] Mass spectrometry is an indispensable tool for characterizing the covalent modification of PI3Kα by this compound, confirming the binding stoichiometry and identifying the precise site of modification.[3][5]
These application notes provide detailed protocols for the mass spectrometry analysis of this compound covalent modification of PI3Kα, including both intact protein analysis and peptide mapping approaches.
Data Presentation
Quantitative Analysis of this compound Covalent Modification
The following tables summarize key quantitative data related to the interaction of this compound and its analogues with PI3Kα.
| Parameter | This compound | Analogue 19 | Analogue 22 | Reference |
| IC50 (PI3Kα) | 6.8 nM | - | - | [1][2] |
| GI50 (SKOV3 cells) | 77.6 nM | - | - | [2] |
| GI50 (MCF-7 cells) | 54.7 nM | - | - | [2] |
| k_inact/K_i (M⁻¹s⁻¹) | 1.74 x 10⁴ | 4.14 x 10⁵ | 2.10 x 10⁵ | [1] |
| Cellular IC50 (pAkt - SKOV3) | 165 nM | 82 nM | 86 nM | [6] |
Table 1: In vitro and cellular potency of this compound and optimized analogues.
| Protein | Expected Mass (Da) | Inhibitor | Inhibitor Mass (Da) | Expected Adduct Mass (Da) |
| PI3Kα (catalytic subunit p110α) | ~124,000 | This compound | 573.7 | ~124,573.7 |
Table 2: Expected masses for intact protein mass spectrometry analysis of this compound covalent adduct.
| Protease | Unmodified Peptide Sequence | Expected Mass of Unmodified Peptide (Da) | Expected Mass of this compound Modified Peptide (Da) | | --- | --- | --- | --- | --- | | Trypsin | NSHTIMQIQCK | 1245.6 | 1819.3 |
Table 3: Expected masses of the Cys862-containing tryptic peptide of PI3Kα with and without this compound modification.
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway Inhibition by this compound
References
- 1. Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: X-ray Crystallography of CNX-1351 Bound to PI3Kα
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the interaction between the covalent inhibitor CNX-1351 and its target, phosphoinositide 3-kinase alpha (PI3Kα). The information presented here is crucial for researchers in oncology, cell signaling, and structural biology aiming to understand the molecular basis of PI3Kα inhibition and develop novel therapeutics.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] The PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for cancer therapy.[4][5] this compound is a potent and isoform-selective targeted covalent inhibitor of PI3Kα.[4][6] It specifically modifies cysteine 862 (C862) in the PI3Kα active site, an amino acid unique to this isoform, leading to potent and sustained inhibition of its kinase activity.[4][6] Understanding the precise binding mode of this compound through X-ray crystallography provides a structural basis for its selectivity and potency, guiding the design of next-generation PI3Kα inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[2][8] Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes that drive cell growth, proliferation, and survival.[1][3][8]
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity against PI3K isoforms and its effect on cancer cell lines.
Table 1: Biochemical Potency of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Assay Format |
| PI3Kα | 6.8 | HTRF |
| PI3Kβ | 166 | HTRF |
| PI3Kγ | 240.3 | HTRF |
| PI3Kδ | 3,020 | HTRF |
| Data sourced from MedChemExpress and Cayman Chemical.[9][10] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | PIK3CA Mutation | GI50 (nM) | EC50 (p-AKT Ser473 Inhibition, nM) |
| SKOV3 | Ovarian | H1047R | 77.6 | 10-100 |
| MCF-7 | Breast | E545K | 54.7 | Not Reported |
| Data sourced from MedChemExpress and Cayman Chemical.[9][10] |
Table 3: X-ray Crystallography Data Collection and Refinement Statistics for PI3Kα in Complex with this compound
| Parameter | Value |
| PDB ID | 3ZIM |
| Resolution (Å) | 2.8 |
| R-work / R-free | 0.198 / 0.254 |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=75.9, b=105.4, c=150.1 |
| Statistics are indicative and should be verified from the PDB entry. |
Experimental Protocols
Detailed protocols for the key experiments are provided below. These protocols are synthesized from published methods and are intended to serve as a starting point for experimental design.
Protocol 1: Expression and Purification of Human PI3Kα (p110α/p85α)
This protocol describes the expression of the PI3Kα heterodimer in insect cells and its subsequent purification.
Caption: Workflow for the expression and purification of PI3Kα.
1. Expression in Sf9 Insect Cells:
-
Co-infect Sf9 insect cells with baculoviruses encoding the human p110α catalytic subunit (with an N-terminal His-tag) and the p85α regulatory subunit.
-
Culture the cells in a suitable medium at 27°C for 48-72 hours.
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 250 mM NaCl, 5% glycerol (B35011), 20 mM imidazole, 0.25 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication or microfluidization on ice.
-
Clarify the lysate by ultracentrifugation.
3. Immobilized Metal Affinity Chromatography (IMAC):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 250 mM NaCl, 5% glycerol, 40 mM imidazole, 0.25 mM TCEP).
-
Elute the p110α/p85α complex with elution buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol, 250 mM imidazole, 0.25 mM TCEP).
4. Ion Exchange Chromatography:
-
Desalt the eluted protein into a low-salt buffer (50 mM Tris-HCl pH 8.0, 20 mM NaCl, 0.25 mM TCEP).
-
Load the desalted protein onto a MonoQ anion exchange column.
-
Elute the protein with a linear gradient of NaCl (from 20 mM to 1 M).
5. Size Exclusion Chromatography (SEC):
-
Concentrate the fractions containing the PI3Kα complex.
-
Load the concentrated protein onto a size exclusion column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Collect the fractions corresponding to the heterodimeric PI3Kα complex.
-
Assess purity by SDS-PAGE and confirm protein identity by Western blot or mass spectrometry.
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against PI3Kα using a luminescence-based assay that measures ADP production.
Caption: Workflow for the in vitro PI3Kα kinase assay using ADP-Glo™.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA).
-
Reconstitute recombinant human PI3Kα (p110α/p85α) in kinase assay buffer.
-
Prepare the lipid substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine (B164497) (PS) vesicles.
-
Prepare the ATP solution in kinase assay buffer.
2. Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 4 µL of diluted PI3Kα enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 5 µL of the ATP and lipid substrate mixture to each well (final ATP concentration is typically at the Km value).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: X-ray Crystallography of PI3Kα in Complex with this compound
This protocol describes the crystallization of the PI3Kα/CNX-1351 complex and subsequent X-ray diffraction analysis.
Caption: Workflow for X-ray crystallography of the PI3Kα-CNX-1351 complex.
1. Complex Formation:
-
Incubate the purified PI3Kα protein (at a concentration of 5-10 mg/mL) with a 3 to 5-fold molar excess of this compound.
-
Allow the covalent reaction to proceed for at least 2 hours at 4°C.
-
Remove the excess unbound inhibitor by size exclusion chromatography.
2. Crystallization:
-
Screen for crystallization conditions using sparse matrix screens and the hanging drop or sitting drop vapor diffusion method.[11][12]
-
Mix the protein-inhibitor complex solution (e.g., 1 µL) with an equal volume of the reservoir solution.
-
Equilibrate the drop against a larger volume of the reservoir solution at a constant temperature (e.g., 20°C).
-
Initial crystallization hits for PI3Kα have been reported in conditions containing polyethylene (B3416737) glycol (PEG) as a precipitant.
3. Crystal Optimization:
-
Optimize the initial crystallization conditions by varying the pH, precipitant concentration, and salt concentration to obtain diffraction-quality crystals.
4. Cryo-protection and Data Collection:
-
Transfer the crystals to a cryo-protectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
5. Structure Determination and Refinement:
-
Process the diffraction data using appropriate software (e.g., HKL2000 or XDS).
-
Solve the structure by molecular replacement using a previously determined PI3Kα structure as a search model.
-
Refine the model against the diffraction data and build the this compound molecule into the electron density map.
-
Validate the final structure using tools such as MolProbity.
Conclusion
The detailed protocols and data presented in these application notes provide a robust framework for investigating the interaction between this compound and PI3Kα. The X-ray crystal structure of this complex is invaluable for understanding the molecular determinants of covalent inhibition and selectivity. These methodologies can be adapted to study other PI3Kα inhibitors and will aid in the structure-guided design of novel and more effective cancer therapeutics targeting this critical signaling pathway.
References
- 1. Engineering of an isolated p110α subunit of PI3Kα permits crystallization and provides a platform for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. content.protocols.io [content.protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. ulab360.com [ulab360.com]
- 8. Determining cysteines available for covalent inhibition across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Investigating Antiviral Mechanisms of CNX-1351: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-1351 is a potent and selective covalent inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, with a demonstrated inhibitory concentration (IC50) of 6.8 nM.[1] Initially investigated for its anti-cancer properties, recent studies have identified this compound as a promising antiviral agent against a range of RNA viruses.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the antiviral mechanisms of this compound, with a focus on its role in modulating the PI3K-Akt signaling pathway.
The antiviral activity of this compound is primarily attributed to its inhibition of the PI3K-Akt signaling pathway, a crucial cellular cascade that many viruses exploit for their replication.[4] By targeting PI3Kα, this compound disrupts this pathway, thereby impeding viral replication at a post-entry stage.[2][5] This has been observed in studies involving Rift Valley fever virus (RVFV), Chikungunya virus (CHIKV), and Severe Fever with Thrombocytopenia Syndrome virus (SFTSV).[5]
Data Presentation
Quantitative Efficacy of this compound
The following tables summarize the quantitative data available for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Target | IC50 (nM) | Reference |
| PI3Kα | 6.8 | [1] |
| PI3Kβ | 166 | [1] |
| PI3Kγ | 3020 | [1] |
| PI3Kδ | 240.3 | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | Value (nM) | Notes | Reference |
| SKOV3 (Ovarian Cancer) | EC50 | 10 - 100 | Inhibition of Akt Ser473 phosphorylation | [1] |
| SKOV3 (Ovarian Cancer) | GI50 | 77.6 | Growth inhibition after 96 hours | [1] |
| MCF-7 (Breast Cancer) | GI50 | 54.7 | Growth inhibition after 96 hours | [1] |
EC50 (Half-maximal effective concentration) and GI50 (Half-maximal growth inhibition) values provide an indication of the compound's potency in a cellular context.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using a Viral Replication Assay
This protocol outlines a method to assess the antiviral efficacy of this compound against a target RNA virus using a reporter virus system.
Objective: To quantify the inhibition of viral replication by this compound.
Materials:
-
Huh-7 cells (or other susceptible cell line)
-
Reporter virus (e.g., RVFV expressing mGreen or NanoLuc luciferase)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Flow cytometer or luminometer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate at 37°C with 5% CO2.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO-only control. Incubate for 1 hour.
-
Viral Infection: Infect the cells with the reporter virus at a pre-determined multiplicity of infection (MOI), for example, an MOI of 0.5.[5]
-
Incubation: Incubate the infected cells for 24-48 hours at 37°C with 5% CO2.
-
Quantification of Viral Replication:
-
For fluorescent reporter viruses (e.g., mGreen):
-
Wash the cells twice with PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the percentage of mGreen-positive cells using a flow cytometer.
-
-
For luciferase reporter viruses (e.g., NanoLuc):
-
Lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
-
Data Analysis: Normalize the results to the DMSO control and calculate the EC50 value of this compound.
Protocol 2: Analysis of PI3K-Akt Pathway Inhibition by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation status of Akt, a key downstream effector of PI3K.
Objective: To determine if this compound inhibits the PI3K-Akt signaling pathway in virus-infected cells.
Materials:
-
Virus-infected cells treated with this compound (from a parallel experiment to Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment and/or infection, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt. Compare the levels in this compound-treated samples to the control to determine the extent of pathway inhibition.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: PI3K-Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the antiviral activity of this compound.
Caption: Workflow for analyzing PI3K-Akt pathway inhibition by Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single-cycle Rift Valley fever virus particles from stable replicon cells enable discovery of antiviral this compound for multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-cycle Rift Valley fever virus particles from stable replicon cells enable discovery of antiviral this compound for multiple RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA-seq Analysis of CNX-1351 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-1351 is a potent and selective covalent inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers.[3][4][5][6][7][8][9] By specifically targeting PI3Kα, this compound offers a promising therapeutic strategy for cancers harboring activating mutations in the PIK3CA gene.
RNA sequencing (RNA-seq) is a powerful technology for comprehensively profiling the transcriptomic changes induced by a therapeutic agent. This application note provides a detailed protocol for the RNA-seq analysis of cells treated with this compound, from experimental design to data analysis and interpretation. The accompanying protocols and visualizations will guide researchers in elucidating the molecular mechanisms of this compound and identifying potential biomarkers of drug response.
Mechanism of Action of this compound
This compound covalently modifies a cysteine residue (C862) unique to the PI3Kα isoform, leading to its irreversible inhibition.[2][3] This selective inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the entire PI3K/Akt/mTOR signaling cascade is suppressed, leading to reduced cell proliferation and survival in PI3Kα-dependent cancer cells.[10]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling node that integrates extracellular cues to regulate fundamental cellular processes. The following diagram illustrates the canonical pathway and the point of intervention by this compound.
Experimental Design and Protocols
A robust experimental design is paramount for obtaining high-quality and interpretable RNA-seq data.
Cell Line Selection
The choice of cell line is critical and should be guided by the research question. For studying the effects of this compound, it is recommended to use cancer cell lines with known PIK3CA mutations, which are more likely to be dependent on the PI3Kα isoform for their growth and survival. Examples include:
-
MCF-7: Breast cancer cell line with an E545K PIK3CA mutation.[10]
-
SKOV3: Ovarian cancer cell line with an H1047R PIK3CA mutation.[10]
-
Huh-7: Hepatocellular carcinoma cell line.
It is also advisable to include a control cell line with wild-type PIK3CA to assess the isoform selectivity of this compound's effects.
Experimental Workflow
The following diagram outlines the major steps in the RNA-seq analysis of this compound treated cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration that effectively inhibits the PI3K pathway without causing excessive cytotoxicity. Based on published data, a concentration range of 10-100 nM is a reasonable starting point.[10]
-
Treatment: Replace the culture medium with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Ensure that the final concentration of the vehicle is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).
-
Incubation: Incubate the cells for a predetermined duration. The time point for RNA extraction should be sufficient to observe significant transcriptional changes. A time-course experiment (e.g., 6, 12, 24 hours) can provide valuable insights into the dynamics of gene expression changes.
-
Replicates: It is crucial to include a sufficient number of biological replicates (at least three) for each condition to ensure statistical power in the downstream differential expression analysis.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis and RNA Extraction: At the designated time point, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion or a post-extraction DNase treatment.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and assess purity by measuring the A260/A280 and A260/A230 ratios.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal results in RNA-seq.
-
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a stranded mRNA-seq library preparation kit compatible with the Illumina platform (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves:
-
mRNA enrichment (poly-A selection)
-
RNA fragmentation
-
First and second-strand cDNA synthesis
-
End repair and A-tailing
-
Adapter ligation
-
Library amplification (PCR)
-
-
Library Quality Control: Assess the quality and size distribution of the prepared libraries using an automated electrophoresis system.
-
Sequencing: Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to a sufficient depth. For differential gene expression analysis, a sequencing depth of 20-30 million paired-end reads per sample is generally recommended.
Data Analysis
The bioinformatic analysis of RNA-seq data is a multi-step process that transforms raw sequencing reads into meaningful biological insights.
Bioinformatic Workflow
Protocol 4: Bioinformatic Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Adapter Trimming: Remove adapter sequences and low-quality reads using tools such as Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control using statistical packages like DESeq2 or edgeR.[11] These packages account for the variability between biological replicates and normalize the data to allow for accurate comparisons.
-
Pathway and Functional Enrichment Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify biological pathways and functions that are significantly enriched among the differentially expressed genes. This step is crucial for understanding the broader biological impact of this compound treatment.
Data Presentation
The results of the differential gene expression analysis should be presented in a clear and concise manner.
Table 1: Top 10 Differentially Expressed Genes in this compound Treated Cells
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value (FDR) |
| GENE_A | -2.5 | 1.2e-15 | 3.5e-11 |
| GENE_B | 2.1 | 5.6e-12 | 8.2e-08 |
| GENE_C | -1.8 | 3.4e-10 | 2.1e-06 |
| GENE_D | 1.9 | 7.8e-10 | 3.9e-06 |
| GENE_E | -1.5 | 1.1e-08 | 4.5e-05 |
| GENE_F | 1.7 | 2.3e-08 | 8.1e-05 |
| GENE_G | -1.3 | 5.0e-07 | 1.5e-03 |
| GENE_H | 1.4 | 8.9e-07 | 2.4e-03 |
| GENE_I | -1.2 | 1.5e-06 | 3.8e-03 |
| GENE_J | 1.6 | 2.1e-06 | 5.0e-03 |
This table presents hypothetical data for illustrative purposes.
Table 2: Top 5 Enriched Pathways from Differentially Expressed Genes
| Pathway Name | Enrichment Score | p-value | Genes in Pathway |
| PI3K-Akt Signaling Pathway | 0.85 | 1.5e-05 | GENE_A, GENE_C, GENE_G, ... |
| Cell Cycle | 0.78 | 3.2e-04 | GENE_B, GENE_D, GENE_F, ... |
| Apoptosis | 0.72 | 8.1e-04 | GENE_E, GENE_I, ... |
| mTOR Signaling Pathway | 0.69 | 1.2e-03 | GENE_H, GENE_J, ... |
| Transcriptional Misregulation in Cancer | 0.65 | 2.5e-03 | GENE_A, GENE_D, GENE_I, ... |
This table presents hypothetical data for illustrative purposes.
Conclusion
This application note provides a comprehensive framework for conducting RNA-seq analysis of cells treated with the PI3Kα inhibitor this compound. By following the detailed protocols and data analysis workflow, researchers can gain valuable insights into the transcriptomic effects of this targeted therapeutic agent. The resulting data can help to elucidate its mechanism of action, identify novel downstream targets, and discover potential biomarkers for patient stratification and response prediction. The structured approach outlined here will enable the generation of robust and reproducible data, accelerating the development of PI3Kα-targeted therapies.
References
- 1. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alitheagenomics.com [alitheagenomics.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. RNA Library Preparation [illumina.com]
- 6. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Seq Library Prep Kit (Illumina), with index primers & PCR reagents • NUCLEUS BIOTECH [nucleusbiotech.com]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 10. [PDF] RNA-Seq workflow: gene-level exploratory analysis and differential expression | Semantic Scholar [semanticscholar.org]
- 11. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
Covalent Docking Studies of CNX-1351: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways that is frequently mutated in cancer.[1][2][3] This document provides detailed application notes and protocols for performing covalent docking studies of this compound with its target protein, PI3Kα. These computational methods are instrumental in understanding the molecular interactions that drive the inhibitor's potency and selectivity. The protocols provided herein are tailored for researchers utilizing computational tools to investigate covalent inhibitors and their mechanisms of action.
Introduction
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][5] The alpha isoform of PI3K (PI3Kα) is a frequently mutated oncogene in various human tumors.[1][3] this compound has been designed as a targeted covalent inhibitor that potently and specifically inhibits PI3Kα by forming a covalent bond with a non-catalytic cysteine residue, Cys862, which is unique to the α isoform.[1][3] This covalent interaction leads to prolonged and irreversible inhibition of the enzyme's activity.
Covalent docking is a computational technique that predicts the binding mode of a ligand that forms a covalent bond with its protein target. This method is crucial for the rational design and optimization of covalent inhibitors like this compound. This application note details the use of Schrödinger's CovDock, a widely used software for this purpose, to model the interaction between this compound and PI3Kα.
Data Presentation
The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its activity against different PI3K isoforms and its anti-proliferative effects in cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PI3Kα | 6.8 nM | [2][6] |
| IC50 | PI3Kβ | 166 nM | |
| IC50 | PI3Kγ | 3,020 nM | |
| IC50 | PI3Kδ | 240.3 nM | |
| GI50 | SKOV3 (Ovarian Cancer) | 78 nM | [2] |
| GI50 | MCF-7 (Breast Cancer) | 55 nM | [2] |
Experimental Protocols
This section provides a detailed methodology for performing covalent docking of this compound to PI3Kα using Schrödinger Maestro with the CovDock module.
Protein and Ligand Preparation
A crucial first step in any molecular docking study is the proper preparation of the protein and ligand structures.
1.1. Protein Preparation:
-
Obtain Protein Structure: Download the X-ray crystal structure of PI3Kα in complex with this compound from the Protein Data Bank (PDB ID: 3ZIM).[7]
-
Import into Maestro: Load the PDB file into a new Schrödinger Maestro project.
-
Preprocessing: Utilize the "Protein Preparation Wizard" in Maestro to:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Remove all water molecules.
-
Optimize the hydrogen-bond network by flipping, tautomerizing, and sampling residues.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes.
-
1.2. Ligand Preparation:
-
Obtain Ligand Structure: The structure of this compound can be extracted from the co-crystallized PDB file (3ZIM) or downloaded in SDF or MOL2 format from resources like the RCSB PDB ligand database.[7][8]
-
Import into Maestro: Import the ligand structure file into the Maestro project.
-
Ligand Preparation: Use the "LigPrep" tool in Maestro to:
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Generate tautomers and stereoisomers if necessary (for this compound, the co-crystallized conformation is a good starting point).
-
Perform a geometry optimization of the ligand structure.
-
Covalent Docking Protocol using CovDock
This protocol outlines the specific steps for setting up and running a covalent docking simulation.
-
Open CovDock Panel: In Maestro, navigate to Tasks > Docking > Covalent Docking.
-
Select Receptor: Choose the prepared PI3Kα structure from your project.
-
Select Ligand: Select the prepared this compound structure.
-
Define Reactive Residue:
-
Specify the reactive residue on the protein as Cysteine 862 (CYS862). You can do this by typing the residue number and chain ID or by picking it directly in the workspace.
-
-
Define Reaction Type:
-
Select the appropriate reaction type for the covalent bond formation between the acrylamide (B121943) warhead of this compound and the thiol group of cysteine. A suitable choice would be "Michael addition".
-
-
Grid Generation:
-
Define the docking grid box by selecting the bound ligand (this compound) as the center of the grid. Ensure the grid box is large enough to encompass the entire binding site.
-
-
Job Settings:
-
Choose the desired docking precision (e.g., SP for standard precision or XP for extra precision).
-
Specify the number of poses to include in the output.
-
-
Run CovDock: Start the covalent docking calculation.
Analysis of Results
Upon completion of the docking run, the results can be analyzed to understand the binding mode and interactions.
-
Visualize Poses: The docked poses of this compound will be loaded into the Maestro workspace. Visually inspect the top-scoring poses to ensure the covalent bond to CYS862 has been correctly formed.
-
Examine Interactions: Use the "Ligand Interaction Diagram" tool to visualize the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the surrounding residues in the PI3Kα binding pocket.
-
Evaluate Scoring: The docking score (e.g., GlideScore) and the covalent docking-specific metrics can be used to rank and evaluate the predicted binding poses.
Mandatory Visualizations
PI3Kα Signaling Pathway
The following diagram illustrates the canonical PI3Kα signaling pathway, which is inhibited by this compound.
Caption: The PI3Kα signaling pathway initiated by growth factor binding.
Covalent Docking Workflow
This diagram outlines the key steps involved in the covalent docking protocol described above.
References
- 1. WIDOCK: a reactive docking protocol for virtual screening of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
Troubleshooting & Optimization
CNX-1351 Technical Support Center: Troubleshooting Poor Pharmacokinetics
Welcome to the technical support center for CNX-1351. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor pharmacokinetics of this potent and selective covalent inhibitor of PI3Kα. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a novel, potent, and isoform-selective covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), with an IC50 of 6.8 nM.[1][2] It achieves its selectivity by covalently modifying a unique cysteine residue (C862) in the ATP-binding pocket of the PI3Kα isoform, which is not present in other PI3K isoforms (β, γ, and δ).[2] This specificity makes it a valuable tool for studying the biological roles of PI3Kα in cancer and other diseases.
Q2: What are the known pharmacokinetic challenges associated with this compound?
A2: Published literature indicates that this compound exhibits poor pharmacokinetic properties, which have limited its in vitro and cellular efficacy.[3] The primary challenges identified are its low aqueous solubility and rapid metabolism.[3] These factors can lead to low oral bioavailability and insufficient drug exposure in vivo.
Q3: My this compound is precipitating when I dilute it from a DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue stemming from the low aqueous solubility of many kinase inhibitors. Here are several strategies to address this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium (ideally below 0.5%) that still maintains the compound's solubility.
-
pH Modification: If your experimental system permits, adjusting the pH of the aqueous buffer may enhance solubility, particularly if this compound has ionizable groups.
-
Use of Solubilizing Agents: The inclusion of low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution.
-
Formulation with Co-solvents: For in vivo studies, this compound can be formulated using co-solvents. One suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a mixture of 10% DMSO and 90% Corn Oil.
Q4: How can the rapid metabolism of this compound be addressed in preclinical studies?
A4: Rapid metabolism leads to low systemic exposure and a short duration of action. Here are some strategies to mitigate this:
-
Chemical Modification: While modifying this compound itself is a drug discovery effort, being aware of this limitation is crucial for interpreting experimental results. Optimized analogs of this compound have been developed that show improved metabolic stability.
-
Frequent Dosing Regimen: In vivo studies may require a more frequent dosing schedule to maintain therapeutic concentrations of the compound.
-
Co-administration with Metabolic Inhibitors: In preclinical research settings, co-administration with known inhibitors of the metabolizing enzymes (e.g., cytochrome P450 inhibitors) can be used to artificially increase exposure and study the compound's efficacy. However, this approach requires careful consideration of potential off-target effects of the co-administered inhibitor.
Data Presentation
Due to the limited availability of public data, specific in vivo pharmacokinetic parameters for this compound are not available. The following tables summarize the available in vitro potency data for this compound and provide an illustrative example of pharmacokinetic parameters for another PI3Kα inhibitor, Alpelisib (a non-covalent inhibitor), to offer context.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (PI3Kα) | 6.8 nM | Kinase Assay |
| EC50 | < 100 nM | PI3Kα-dependent cancer cell lines |
| GI50 | 78 nM | SKOV3 ovarian cancer cells |
| GI50 | 55 nM | MCF-7 breast cancer cells |
Table 2: Illustrative Pharmacokinetic Parameters of Alpelisib (Oral PI3Kα Inhibitor)
| Parameter | Value | Species |
| Tmax | ~2-4 hours | Human |
| Half-life (t1/2) | ~8-9 hours | Human |
| Oral Bioavailability | Moderate to high | Human |
| Metabolism | Primarily via amide hydrolysis and CYP3A4 | Human |
Disclaimer: The data in Table 2 is for Alpelisib and is provided for illustrative purposes only. These values are not representative of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies with this compound and similar compounds.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested buffer.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., rat or human) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add this compound (typically at a final concentration of 1 µM) to the pre-warmed reaction mixture to start the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 3: Murine In Vivo Pharmacokinetic Study
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
Formulation: Prepare a suitable dosing formulation for this compound. For intravenous (IV) administration, a solubilizing formulation is necessary. For oral (PO) administration, a suspension or solution can be used.
-
Dosing: Administer this compound to the mice via the desired route (e.g., IV tail vein injection or PO gavage) at a specific dose.
-
Blood Sampling: At predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2). For oral dosing, bioavailability can be calculated by comparing the AUC from oral administration to the AUC from IV administration.
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Poor Aqueous Solubility
Caption: A stepwise guide to addressing compound precipitation in aqueous solutions.
Workflow for Addressing Rapid Metabolism of this compound
Caption: Strategies to manage and interpret data for a rapidly metabolized compound.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Improving the In Vivo Stability of CNX-1351
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of CNX-1351, a potent and isoform-selective targeted covalent inhibitor of PI3Kα.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Rapid In Vivo Clearance and Low Exposure
Question: Our in vivo studies with this compound are showing very rapid clearance and consequently, low plasma exposure, despite its high in vitro potency. What are the likely causes and how can we investigate and mitigate this?
Answer:
Rapid in vivo clearance of a compound like this compound, which has shown poor pharmacokinetics, is often attributable to extensive metabolism. The thienopyrimidine scaffold and the covalent acrylamide (B121943) warhead are known to be susceptible to metabolic degradation.
Potential Causes:
-
Metabolic Instability: The compound is likely being rapidly metabolized by enzymes in the liver and other tissues.
-
CYP450-Mediated Oxidation: Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of many drugs.
-
Conjugation Reactions: The compound or its metabolites may be undergoing rapid conjugation (e.g., glucuronidation) to facilitate excretion.
-
Instability of the Acrylamide Warhead: The Michael acceptor functionality can be a site for metabolic attack. A common metabolic liability of acrylamide-containing drugs is epoxidation of the acrylamide warhead by CYP3A4, which can lead to the formation of a dihydrodiol metabolite.[1]
Experimental Workflow to Investigate Metabolic Stability:
Detailed Methodologies:
-
Metabolic Stability in Liver Microsomes:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubate a final concentration of 1 µM this compound with pooled human or animal liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½) from the disappearance rate of the parent compound.
-
-
Metabolite Identification using LC-MS/MS:
-
Following the incubation of this compound with liver microsomes or hepatocytes, analyze the samples using high-resolution LC-MS/MS.
-
Compare the chromatograms of the incubated samples with control samples (without NADPH or without compound) to identify potential metabolite peaks.
-
Acquire MS/MS spectra of the parent compound and the potential metabolites.
-
Elucidate the structure of the metabolites by analyzing the fragmentation patterns and mass shifts relative to the parent compound.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Question: this compound is highly potent in our cell-based assays, but we are not observing the expected efficacy in our animal models. What could be the reasons for this disconnect?
Answer:
A significant discrepancy between in vitro potency and in vivo efficacy often points towards suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties of the compound.
Troubleshooting Workflow:
Potential Solutions:
-
Formulation Optimization: For oral administration, poor solubility can limit absorption. Consider formulating this compound in a vehicle that enhances its solubility, such as a solution with co-solvents (e.g., PEG400, DMSO) or a lipid-based formulation.
-
Structural Modification: If metabolic instability is confirmed, medicinal chemistry efforts may be required to modify the structure of this compound to block the sites of metabolism. This could involve deuteration at metabolically labile positions or altering the chemical scaffold. Optimized analogs of this compound have been developed to improve upon its poor pharmacokinetic profile.
-
Alternative Dosing Routes: If oral bioavailability is a major hurdle, consider alternative routes of administration such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of this compound?
A1: Published literature indicates that this compound has "poor pharmacokinetics" and is subject to rapid metabolism, which has limited its in vitro and cellular efficacy. Specific quantitative pharmacokinetic parameters such as half-life, clearance, and bioavailability are not extensively reported in the public domain.
Q2: What are the likely metabolic pathways for this compound?
A2: While specific metabolite identification for this compound is not publicly available, based on its thienopyrimidine structure and the presence of an acrylamide warhead, the following metabolic pathways are likely:
-
Oxidation: Hydroxylation of the aromatic rings or alkyl groups by cytochrome P450 enzymes.
-
N-dealkylation: Cleavage of the piperazine (B1678402) or morpholine (B109124) moieties.
-
Epoxidation: The acrylamide group is a Michael acceptor and can undergo epoxidation, a common metabolic route for this functional group.
Q3: How can we improve the in vivo stability of this compound?
A3: Improving the in vivo stability of this compound would likely require a multi-pronged approach:
-
Formulation Strategies:
-
Co-solvents: Using vehicles containing polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or DMSO to improve solubility.
-
Encapsulation: Utilizing lipid-based formulations like liposomes or nanoparticles to protect the compound from premature degradation.
-
-
Medicinal Chemistry Approaches:
-
Structural Modification: As has been done with analogs of this compound, modifying the chemical structure to block metabolic hotspots can significantly improve stability. This may involve introducing fluorine atoms or other groups that are less susceptible to metabolism.
-
Warhead and Linker Optimization: Fine-tuning the reactivity of the acrylamide warhead or altering the linker connecting it to the core scaffold can influence metabolic stability and target engagement.
-
Q4: What in vitro assays should we prioritize to assess the stability of this compound?
A4: To get a comprehensive understanding of this compound's stability, the following tiered approach is recommended:
-
Liver Microsomal Stability Assay: This is a good initial screen to assess phase I metabolic stability.
-
Hepatocyte Stability Assay: This provides a more complete picture as it includes both phase I and phase II metabolic enzymes.
-
Plasma Stability Assay: To determine if the compound is degraded by enzymes present in the blood.
Data Summary: Hypothetical Pharmacokinetic Parameters of PI3K Inhibitors
The following table presents a hypothetical comparison of pharmacokinetic parameters for a compound with poor stability (like this compound) versus an optimized analog. These values are for illustrative purposes to highlight the impact of improved stability.
| Parameter | Compound with Poor Stability (e.g., this compound) | Optimized Analog |
| In Vitro t½ (Human Liver Microsomes) | < 5 min | > 60 min |
| In Vivo t½ (Rat) | ~ 0.5 hr | ~ 4 hr |
| Clearance (CL) (Rat) | High (> 50 mL/min/kg) | Moderate (~15 mL/min/kg) |
| Oral Bioavailability (F) | < 5% | > 40% |
Signaling Pathway
References
CNX-1351 solubility and formulation for experiments
Welcome to the technical support resource for CNX-1351, a potent and isoform-selective targeted covalent inhibitor of PI3Kα. This guide provides detailed information on solubility, formulation protocols, and troubleshooting to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) with an IC50 of 6.8 nM.[1][2][3] It works by covalently modifying cysteine 862 (C862) in the ATP-binding pocket of the PI3Kα isoform, an amino acid that is not present in PI3Kβ, -γ, or -δ isoforms, which accounts for its high selectivity.[4][5][6] This inhibition of PI3Kα blocks the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to an antiproliferative effect in PI3Kα-dependent cancer cell lines.[1][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q3: In which solvents is this compound soluble for in vitro experiments?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (174.30 mM).[1][2] It is also soluble in DMF at 1 mg/ml and in a 1:3 solution of DMSO:PBS (pH 7.2) at 0.25 mg/ml.[7] For cellular assays, it is common to prepare a high-concentration stock solution in DMSO.
Q4: How should I prepare this compound for in vivo animal studies?
A4: There are established protocols for formulating this compound for in vivo administration. Two common formulations are detailed in the Experimental Protocols section below. These typically involve a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil to ensure solubility and bioavailability.[1][2] It is recommended to prepare these formulations fresh on the day of use.[1]
Solubility Data
The following tables summarize the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 174.30 | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO.[1] |
| DMF | 1 | 1.74 | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 | 0.44 |
Formulation for Experiments
Below are detailed protocols for preparing this compound for both in vitro and in vivo experiments.
Experimental Protocol: In Vitro Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture-based assays.
Materials:
-
This compound powder
-
Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously to dissolve the compound.
-
If precipitation occurs, sonicate the solution in an ultrasonic bath until it becomes clear.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Experimental Protocol: In Vivo Formulation
Objective: To prepare a clear, injectable solution of this compound for administration in animal models.
Formulation 1: Aqueous-Based Vehicle
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for a final concentration of ≥ 2.5 mg/mL): [1][2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final formulation, add 100 µL of a 25 mg/mL this compound DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1][2]
-
Vortex until a clear solution is obtained. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
This formulation should be prepared fresh on the day of dosing.[1]
Formulation 2: Oil-Based Vehicle
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure (for a final concentration of ≥ 2.5 mg/mL): [1][2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the solvents in the following order, mixing well after each addition:
-
10% DMSO (from the stock solution)
-
90% Corn Oil
-
-
For example, to prepare 1 mL of the final formulation, add 100 µL of a 25 mg/mL this compound DMSO stock to 900 µL of corn oil.[2]
-
Vortex thoroughly to ensure a uniform and clear solution.
-
This formulation should also be prepared fresh before use.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway inhibited by this compound and a general experimental workflow for its use.
Caption: PI3Kα signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Poor quality or hydrated DMSO.- Concentration is too high. | - Use fresh, anhydrous/hygroscopic DMSO.[1]- Gently warm the solution or use an ultrasonic bath to aid dissolution.[1]- If precipitation persists, consider preparing a slightly lower concentration stock. |
| Cloudy or precipitated in vivo formulation | - Incorrect order of solvent addition.- Incomplete mixing.- Temperature shock. | - Ensure solvents are added in the specified order and mixed thoroughly after each addition.[2]- Gentle warming or sonication can help to clarify the solution.[1]- Prepare the formulation at room temperature. |
| Low efficacy in cellular assays | - Inaccurate concentration of the stock solution.- Instability of diluted working solutions. | - Verify the accuracy of weighing and dilution steps.- Prepare fresh dilutions of this compound in cell culture media for each experiment from a frozen stock. |
| Variability in in vivo results | - Inconsistent formulation preparation.- Instability of the formulation. | - Strictly follow the formulation protocol to ensure consistency between batches.- Prepare the formulation fresh on the day of dosing and use it promptly.[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Inhibitor of PI3Kα with anticancer activity | CAS# 1276105-89-5 | InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming CNX-1351 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNX-1351. The information is designed to help address specific issues that may be encountered during experiments aimed at overcoming resistance to this potent and isoform-selective PI3Kα inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and isoform-selective targeted covalent inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα)[1][2][3][4]. It selectively modifies PI3Kα at cysteine 862, a residue unique to the α isoform, within the ATP-binding pocket[4][5]. This covalent modification leads to the specific and potent inhibition of PI3Kα signaling, which in turn reduces the proliferation of cancer cells dependent on this pathway[1][3][4][5].
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative effects in cancer cell lines with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. Notably, it is effective in SKOV3 ovarian cancer cells (harboring the H1047R mutation) and MCF-7 breast cancer cells (with the E545K mutation)[1][2].
Q3: What are the common mechanisms of resistance to PI3Kα inhibitors like this compound?
Resistance to PI3Kα inhibitors can be intrinsic or acquired and often involves the reactivation of the PI3K pathway or activation of parallel signaling pathways[6][7]. Key mechanisms include:
-
Secondary Mutations in PIK3CA: Alterations in the drug-binding site of PI3Kα can reduce the efficacy of the inhibitor[6].
-
Activation of Parallel Pathways: The Ras-MEK-ERK pathway is a common compensatory mechanism that can be activated to bypass PI3Kα inhibition[7][8].
-
Loss of PTEN: The loss of the tumor suppressor PTEN can lead to the activation of other PI3K isoforms, such as PI3Kβ, thereby circumventing the inhibition of PI3Kα[7].
-
Receptor Tyrosine Kinase (RTK) Activation: Inhibition of the PI3K/AKT/mTOR pathway can trigger a feedback loop that leads to the activation of RTKs, which can in turn reactivate the PI3K pathway or other survival pathways[7].
-
AKT-Independent mTORC1 Activation: Signaling through the PDK1-SGK1 axis can sustain mTORC1 activity even when AKT is not active, conferring resistance[7][9].
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to troubleshooting unexpected experimental outcomes and investigating potential resistance to this compound.
Problem 1: Reduced sensitivity of cancer cells to this compound in vitro.
| Possible Cause | Suggested Action |
| Development of acquired resistance | 1. Sequence the PIK3CA gene in resistant cells to identify potential secondary mutations. 2. Perform Western blot analysis to assess the activation status of key signaling pathways (PI3K/AKT/mTOR and Ras-MEK-ERK). |
| Activation of bypass signaling pathways | 1. Use combination therapy with inhibitors targeting parallel pathways (e.g., MEK inhibitors like trametinib (B1684009) or CDK4/6 inhibitors). 2. Analyze the expression and phosphorylation status of various receptor tyrosine kinases (RTKs). |
| Loss of PTEN expression | 1. Assess PTEN protein levels by Western blot or immunohistochemistry. 2. Consider combination therapy with a PI3Kβ inhibitor. |
Problem 2: Tumor regrowth in xenograft models after initial response to this compound.
| Possible Cause | Suggested Action |
| In vivo resistance development | 1. Excise the resistant tumors and perform genomic and proteomic analyses to identify resistance mechanisms as described above. 2. Test combination therapies in the xenograft model based on the identified resistance mechanisms. |
| Pharmacokinetic issues | 1. Although this compound has shown in vivo activity, poor pharmacokinetics have been noted in some contexts[5]. Assess drug concentration in plasma and tumor tissue. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in different cancer cell lines and its selectivity for PI3K isoforms.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | PIK3CA Mutation | GI50 (nM) | Reference |
| SKOV3 | Ovarian Cancer | H1047R | 78 | [1] |
| MCF-7 | Breast Cancer | E545K | 55 | [1] |
Table 2: Isoform Selectivity of this compound
| PI3K Isoform | IC50 (nM) | Reference |
| PI3Kα | 6.8 | [1][2] |
| PI3Kβ | 166 | [2] |
| PI3Kγ | 240.3 | [2] |
| PI3Kδ | 3,020 | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR and Ras-MEK-ERK pathways.
-
Cell Lysis:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, p-S6, S6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of acquired resistance to PI3Kα inhibitors like this compound.
Caption: A logical workflow for investigating and overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. miragenews.com [miragenews.com]
- 7. mdpi.com [mdpi.com]
- 8. Differential compensation mechanisms define resistance to PI3K inhibitors in PIK3CA amplified HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Potential off-target effects of CNX-1351
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CNX-1351, a potent and isoform-selective covalent inhibitor of PI3Kα.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound and how does this relate to potential off-target effects?
This compound is designed as a highly selective covalent inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3Kα).[1][2][3][4][5] Its selectivity is a critical factor in minimizing off-target effects. The compound covalently modifies Cysteine 862 in PI3Kα, a residue that is not conserved in other PI3K isoforms, which contributes to its high specificity.[3][4][6]
The primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway.[6] While this compound has demonstrated high selectivity for PI3Kα over other PI3K isoforms (β, γ, and δ) and other tested kinases, it is crucial to consider that no kinase inhibitor is entirely without potential off-target interactions.[2][7] Unforeseen off-target binding can lead to ambiguous experimental results or cellular toxicity.[8]
Q2: I am observing a cellular phenotype in my experiments with this compound that doesn't align with the known function of the PI3Kα pathway. Could this be an off-target effect?
It is possible. While this compound is highly selective, unexpected phenotypes can arise from off-target activities. Here are some troubleshooting steps to investigate this:
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Dose-Response Analysis: Conduct a dose-response experiment for the observed phenotype and compare the EC50 value with the known on-target IC50 of this compound for PI3Kα inhibition (IC50 of 6.8 nM).[1][2][] A significant deviation may suggest an off-target effect.
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Use a Structurally Unrelated PI3Kα Inhibitor: Treat your cells with a different, structurally distinct PI3Kα inhibitor. If the phenotype is not replicated, it increases the likelihood that the observed effect is specific to this compound's chemical structure and potentially an off-target effect.
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Rescue Experiment: Attempt to rescue the phenotype by overexpressing a constitutively active form of PI3Kα or a downstream effector like Akt. If the phenotype persists despite the activation of the target pathway, it strongly suggests the involvement of other molecular targets.
Q3: What are some recommended methods to proactively identify potential off-target effects of this compound in my experimental system?
To identify potential off-target interactions of this compound, several experimental approaches can be employed:
-
Kinome Profiling: Utilize a kinome-wide screening service to test the activity of this compound against a large panel of kinases. This can provide a broad overview of its selectivity and identify potential off-target kinase interactions.
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Chemical Proteomics: Employ affinity-based proteomics methods to identify proteins that directly interact with this compound in your cellular model.
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Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to obtain a global view of signaling pathways affected by this compound treatment. This can confirm the on-target inhibition of the PI3K/Akt pathway and reveal unexpected changes in other signaling cascades that may be indicative of off-target activity.[8]
Troubleshooting Guides
Problem: Discrepancy between biochemical and cellular assay potency.
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Possible Cause: While this compound is potent in biochemical assays, factors within a cellular environment such as cell permeability, drug efflux pumps, or metabolism can affect its apparent potency. Off-target engagement within the cell could also contribute to a different pharmacological profile.[8]
-
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is reaching and binding to PI3Kα within the cell.
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Time-Course Experiment: The covalent nature of this compound's binding means that the duration of inhibition can be prolonged.[5] Perform a time-course experiment to assess the duration of PI3Kα pathway inhibition after washout of the compound.
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Problem: Unexpected cytotoxicity observed at effective concentrations.
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Possible Cause: The observed toxicity could be due to strong on-target inhibition of PI3Kα in a cell line that is highly dependent on this pathway for survival. Alternatively, it could be the result of off-target effects on other essential cellular proteins.[8]
-
Troubleshooting Steps:
-
Counter-Screening: Test the cytotoxicity of this compound in a cell line that does not have a constitutively active PI3Kα pathway. Significant toxicity in such a cell line would point towards potential off-target effects.
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Apoptosis/Cell Death Assays: Characterize the mechanism of cell death (e.g., apoptosis, necrosis) to see if it aligns with the known consequences of PI3K pathway inhibition.
-
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound against various lipid kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα | 6.8 | 1 |
| PI3Kβ | 166 | ~24x |
| PI3Kγ | 240.3 | ~35x |
| PI3Kδ | 3,020 | ~444x |
| PI3KC2A | >1,000 | >147x |
| PI3KC | >1,000 | >147x |
| PI4Kα | >1,000 | >147x |
| PI4Kβ | >1,000 | >147x |
| SPHK1 | >1,000 | >147x |
| SPHK2 | >1,000 | >147x |
Data sourced from Cayman Chemical product information sheet.[2]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a purified kinase.
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Reagents and Materials:
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Purified recombinant kinase (e.g., PI3Kα, PI3Kβ)
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Kinase-specific substrate (e.g., PIP2)
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ATP
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This compound stock solution (in DMSO)
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Kinase assay buffer
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Detection reagent (e.g., ADP-Glo™, HTRF®)
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384-well assay plates
-
-
Procedure:
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Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
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Add the diluted this compound or vehicle control (DMSO) to the assay plate.
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Add the purified kinase to the wells and incubate for a pre-determined time to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Allow the reaction to proceed for the optimized time at the appropriate temperature.
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
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Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Western Blot Analysis of p-Akt Levels in Cells
This protocol is for assessing the on-target effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt.
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Reagents and Materials:
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Cell line of interest (e.g., SKOV3, MCF-7)
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Complete cell culture medium
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This compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
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Denature the protein samples and resolve them by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
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Quantify the band intensities to determine the relative levels of p-Akt.
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Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PI3Kα.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: CNX-1351 Covalent Labeling Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CNX-1351 in covalent labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and isoform-selective targeted covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα)[1][2][3]. It forms a covalent bond with a specific cysteine residue (Cys862) located in the ATP-binding site of PI3Kα[2][3][4]. This cysteine is unique to the α isoform, which is the basis for its selectivity over other PI3K isoforms (β, γ, and δ)[3][4]. By covalently modifying PI3Kα, this compound irreversibly inhibits its kinase activity, leading to the suppression of the PI3K/Akt signaling pathway and subsequent anti-proliferative effects in cancer cell lines dependent on this pathway[1][4].
Q2: I am observing incomplete labeling of PI3Kα with this compound in my cellular experiments. What are the possible causes and solutions?
Several factors can contribute to incomplete labeling of PI3Kα by this compound. Here are some common causes and troubleshooting steps:
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Insufficient Incubation Time or Concentration: Covalent bond formation is time and concentration-dependent.
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Poor Cell Permeability: While this compound is effective in cellular assays, its physicochemical properties might limit its entry into certain cell types.
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Solution: If you suspect permeability issues, you can try to permeabilize the cells with a mild detergent, although this is a harsh treatment and may affect cell physiology. A better approach is to ensure that your experimental setup is consistent with published studies where cellular activity was observed[1].
-
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Compound Instability: this compound may degrade in your cell culture medium over long incubation periods.
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Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and add it to the media immediately before treating the cells. Minimize the time the compound spends in aqueous media before it interacts with the cells.
-
-
High Protein Turnover: If PI3Kα has a high turnover rate in your cells, newly synthesized protein will not be labeled.
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Solution: Consider shorter incubation times or the use of a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the impact of protein turnover. However, be aware that this can have other effects on the cell.
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Q3: I am concerned about off-target effects of this compound. How can I assess the selectivity of my labeling?
While this compound is designed to be selective for PI3Kα, it is crucial to verify its selectivity in your experimental system.
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Western Blot Analysis: Probe for the phosphorylation of downstream effectors of other PI3K isoforms to check for their inhibition. For example, if you see a reduction in signaling downstream of PI3Kβ, it might indicate off-target activity.
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Competitive Labeling with a Broad-Spectrum Probe: Use a general cysteine-reactive probe in a competitive experiment. Pre-incubate your cells or lysate with this compound, and then add the broad-spectrum probe. A reduction in the labeling of PI3Kα by the broad-spectrum probe would confirm target engagement by this compound.
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Mass Spectrometry-based Proteomics: This is the most comprehensive way to assess off-target effects. By comparing the proteome of cells treated with this compound to a control group, you can identify other proteins that have been covalently modified.
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Use of a Non-Covalent Inhibitor: Compare the phenotype induced by this compound with that of a highly selective, non-covalent PI3Kα inhibitor. If the phenotypes differ significantly, it could suggest that this compound has off-target effects.
Q4: My mass spectrometry data shows a mass shift on PI3Kα after this compound treatment, but I don't see a functional effect on the downstream pathway (e.g., p-Akt levels are unchanged). What could be the reason?
This discrepancy can be puzzling but several factors could be at play:
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Sub-stoichiometric Labeling: The mass spectrometry analysis might be sensitive enough to detect a small population of labeled PI3Kα, but the majority of the PI3Kα pool might remain unlabeled and functional, thus maintaining the downstream signal.
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Pathway Redundancy or Feedback Loops: The PI3K/Akt pathway is complex with built-in redundancy and feedback mechanisms. Inhibition of PI3Kα might be compensated for by other isoforms or parallel signaling pathways, especially after prolonged treatment.
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Experimental Timing: The inhibition of PI3Kα and the subsequent dephosphorylation of Akt can be transient. You might be looking at a time point where the pathway has already recovered. A time-course experiment is recommended to capture the dynamics of pathway inhibition.
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Cellular Context: The cellular background can significantly influence the outcome. In some cell lines, the PI3K/Akt pathway might not be the primary driver of proliferation, or it might be regulated by other dominant signaling networks.
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular potencies of this compound.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PI3Kα | 6.8 nM | [1][2] |
| PI3Kβ | 166 nM | [1] | |
| PI3Kδ | 240.3 nM | [1] | |
| PI3Kγ | 3020 nM | [1] | |
| GI50 | SKOV3 (ovarian cancer) | 78 nM | [1] |
| MCF-7 (breast cancer) | 55 nM | [1] | |
| EC50 | PI3K signaling in SKOV3 cells | <100 nM | [1][4] |
Experimental Protocols
Protocol for Assessing this compound Covalent Target Engagement in Cells via Mass Spectrometry
This protocol provides a general framework for treating cells with this compound and preparing samples for mass spectrometry-based analysis of PI3Kα labeling.
-
Cell Culture and Treatment:
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Plate a PI3Kα-dependent cell line (e.g., SKOV3 or MCF-7) at an appropriate density and allow them to adhere overnight.
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Prepare a fresh 10 mM stock solution of this compound in DMSO.
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Treat the cells with the desired concentration of this compound (e.g., 100 nM) for the desired duration (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Extraction:
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After treatment, wash the cells twice with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Protein Digestion:
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the digested peptides using a C18 StageTip or a similar method.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a human protein database using a search engine like MaxQuant or Sequest.
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Specifically look for the peptide containing Cys862 of PI3Kα and check for a mass modification corresponding to the adduction of this compound.
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Quantify the ratio of the labeled to the unlabeled peptide to determine the extent of target engagement.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PI3Kα.
Caption: A typical experimental workflow for assessing this compound covalent target engagement.
Caption: A troubleshooting decision tree for this compound covalent labeling experiments.
References
Technical Support Center: CNX-1351 Analog Synthesis for Improved Potency
Welcome to the technical support center for the synthesis and evaluation of CNX-1351 analogs. This resource is designed for researchers, scientists, and drug development professionals engaged in the optimization of PI3Kα inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Synthesis Troubleshooting
Q1: I am having trouble with the first step, the synthesis of the 4-morpholinothieno[3,2-d]pyrimidine core. What are the common pitfalls?
A1: The synthesis of the thieno[3,2-d]pyrimidine (B1254671) core is a critical first step. Common issues include low yields and incomplete reactions. Here are a few things to check:
-
Reagent Quality: Ensure your starting materials, particularly the aminothiophene derivative and formamidine (B1211174) acetate (B1210297), are pure and dry.
-
Reaction Conditions: The condensation reaction is often sensitive to temperature and reaction time. Ensure you are maintaining the recommended temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Chlorination Step: The subsequent chlorination using POCl₃ can be aggressive. Ensure the reaction is performed under anhydrous conditions and that the temperature is carefully controlled. Incomplete removal of POCl₃ can interfere with subsequent steps.
Q2: My Suzuki-Miyaura coupling reaction to introduce the indazole moiety is giving a low yield. How can I improve it?
A2: Low yields in Suzuki-Miyaura couplings are a frequent problem. Consider the following troubleshooting steps:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. For heteroaryl couplings, ligands like SPhos or XPhos with a Pd₂(dba)₃ precatalyst often give good results. Ensure the catalyst and ligand are handled under an inert atmosphere to prevent degradation.
-
Base: The choice and quality of the base (e.g., K₂CO₃, K₃PO₄) are critical. The base must be finely ground and anhydrous.
-
Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be done by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Boronic Acid Quality: Boronic acids can degrade upon storage. Use fresh or recently purified boronic acid.
Q3: I am observing significant homocoupling of my boronic acid in the Suzuki reaction. What can be done to minimize this side product?
A3: Homocoupling is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low and disfavor homocoupling.
-
Optimize Temperature: Lowering the reaction temperature may reduce the rate of homocoupling more than the desired cross-coupling.
Q4: The final step of coupling the piperazine (B1678402) moiety to the thienopyrimidine core is inefficient. What are the key parameters to optimize?
A4: For the nucleophilic substitution to attach the piperazine, consider these points:
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to facilitate the reaction. Ensure the solvent is anhydrous.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is often used to scavenge the acid formed during the reaction without competing with the piperazine nucleophile.
-
Temperature: Heating is usually required. Optimize the temperature to drive the reaction to completion without causing decomposition of starting materials or products.
Potency Assay Troubleshooting
Q5: My IC50 values from the PI3Kα HTRF assay are inconsistent. What could be the cause?
A5: Inconsistent HTRF assay results can stem from several factors:
-
Reagent Handling: Ensure all reagents, especially the enzyme, substrate, and ATP, are properly stored and handled to maintain their activity. Avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: HTRF is a sensitive assay, and small variations in pipetting volumes can lead to significant differences in the signal. Use calibrated pipettes and proper technique.
-
Incubation Times: Adhere strictly to the recommended incubation times for the kinase reaction and the detection steps.
-
Compound Solubility: Poor solubility of your test compounds can lead to artificially low potency values. Ensure your compounds are fully dissolved in the assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting the enzyme activity.
Q6: In my p-Akt (Ser473) Western blot, I am seeing weak or no signal for the phosphorylated protein after treating cells with my this compound analog. What should I check?
A6: A weak or absent p-Akt signal could be due to several reasons:
-
Compound Potency: Your analog may not be potent enough at the tested concentrations to inhibit PI3Kα signaling effectively. Try a wider range of concentrations.
-
Treatment Time: The inhibition of Akt phosphorylation can be transient. Perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, 8 hours) to determine the optimal treatment time.
-
Cell Lysis: Ensure you are using a lysis buffer that contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of Akt. Perform all lysis steps on ice to minimize phosphatase activity.
-
Antibody Quality: Use a validated primary antibody specific for p-Akt (Ser473). Ensure the antibody is stored correctly and used at the recommended dilution.
Quantitative Data Summary
The following tables summarize the potency data for this compound and its improved analogs.
Table 1: In Vitro PI3K Isoform Selectivity of this compound
| PI3K Isoform | IC50 (nM)[1] |
| PI3Kα | 6.8 |
| PI3Kβ | >20-fold selective over β |
| PI3Kγ | >20-fold selective over γ |
| PI3Kδ | >20-fold selective over δ |
Table 2: Cellular Potency of this compound
| Cell Line | Assay | Potency (nM)[1] |
| SKOV3 (ovarian cancer) | PI3K signaling inhibition (p-Akt) | EC50 < 100 |
| SKOV3 (ovarian cancer) | Antiproliferative | GI50 < 100 |
| MCF-7 (breast cancer) | Antiproliferative | GI50 < 100 |
Experimental Protocols
Representative Synthesis of a this compound Analog
This protocol describes a representative synthesis of a this compound analog, focusing on the assembly of the core structure and introduction of key functionalities.
Step 1: Synthesis of 4-Morpholinothieno[3,2-d]pyrimidin-4-ol
-
A mixture of methyl 3-aminothiophene-2-carboxylate and formamidine acetate is heated in an appropriate solvent (e.g., ethanol) to form the thieno[3,2-d]pyrimidin-4-ol intermediate.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration and washed with cold ethanol.
Step 2: Chlorination to 4-Chloro-thieno[3,2-d]pyrimidine
-
The thieno[3,2-d]pyrimidin-4-ol is suspended in phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux for 2-3 hours.
-
Excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the 4-chloro intermediate.
Step 3: Nucleophilic Substitution with Morpholine (B109124)
-
The 4-chlorothieno[3,2-d]pyrimidine (B95853) is dissolved in a suitable solvent like isopropanol, and morpholine is added.
-
The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
The solvent is evaporated, and the crude product is purified by column chromatography to give 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine.
Step 4: Suzuki-Miyaura Coupling with Indazole Boronic Acid
-
To a degassed solution of the 4-morpholinothieno[3,2-d]pyrimidine (with a suitable halogen at the desired position for coupling) and 1H-indazol-4-ylboronic acid in a solvent mixture (e.g., 1,4-dioxane (B91453) and water) is added a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
The mixture is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 5: Introduction of the Piperazine Moiety and Covalent Warhead
-
The product from Step 4 is functionalized at the desired position (e.g., via a bromomethyl group).
-
This intermediate is then reacted with a suitable piperazine derivative in the presence of a base like DIPEA in a solvent such as DMF.
-
The final step involves the acylation of the piperazine nitrogen with a reagent containing the covalent warhead (e.g., an acryloyl chloride) to yield the final this compound analog.
PI3Kα HTRF Potency Assay
This protocol is adapted from standard commercially available PI3K HTRF assay kits.
-
Prepare a serial dilution of the this compound analog in DMSO.
-
In a 384-well plate, add the test compound, PI3Kα enzyme, and the lipid substrate (PIP2).
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 1 hour).
-
Stop the reaction and add the detection reagents (e.g., europium-labeled anti-GST antibody, biotinylated PIP3, and streptavidin-XL665).
-
Incubate for the recommended detection time (e.g., 1 hour) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
p-Akt (Ser473) Western Blot Protocol
-
Plate cancer cells (e.g., SKOV3 or MCF-7) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analog for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total Akt.
Visualizations
Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound Analogs.
Caption: Experimental Workflow for this compound Analog Synthesis and Evaluation.
Caption: Troubleshooting Logic for Low Yield in Suzuki Coupling Reactions.
References
Technical Support Center: Overcoming the Hurdles of First-Generation Covalent PI3Kα Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the limitations associated with first-generation covalent PI3Kα inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of first-generation covalent PI3Kα inhibitors?
First-generation covalent PI3Kα inhibitors have demonstrated clinical potential, but their efficacy is often limited by several factors. A primary concern is the development of on-target resistance, frequently through secondary mutations in the PIK3CA gene, which can prevent the inhibitor from binding to its target.[1][2] Another significant challenge is the activation of alternative signaling pathways, such as the MAPK/ERK pathway, which can bypass the effects of PI3Kα inhibition and sustain cell proliferation and survival. Furthermore, these inhibitors can cause a range of off-target toxicities, with hyperglycemia being one of the most common and dose-limiting, arising from the essential role of PI3Kα in insulin (B600854) signaling.[3][4][5] Incomplete selectivity against other PI3K isoforms (β, δ, and γ) can also contribute to adverse effects.[6][7]
Q2: How does resistance to first-generation covalent PI3Kα inhibitors develop?
Resistance to these inhibitors can emerge through several mechanisms:
-
Secondary PIK3CA Mutations: Mutations within the catalytic pocket of PI3Kα can physically block the covalent inhibitor from binding.[1][2]
-
Pathway Reactivation: Cancer cells can adapt by upregulating receptor tyrosine kinases (RTKs) like HER2 and HER3, which in turn reactivate the PI3K pathway.[3][8] Downstream components such as AKT can also be activated through alternative mechanisms.[9]
-
Activation of Bypass Pathways: The MAPK/ERK signaling cascade is a common bypass route that, when activated, can sustain tumor growth despite the inhibition of PI3Kα.[10]
-
Loss of Tumor Suppressors: The loss of function of the tumor suppressor PTEN, which counteracts PI3K activity, can lead to resistance.[4]
Q3: What are the common off-target effects and toxicities observed with first-generation PI3Kα inhibitors?
The most frequently encountered on-target toxicity is hyperglycemia, which results from the inhibition of PI3Kα in insulin-sensitive tissues, disrupting glucose homeostasis.[3][5] Other common adverse effects include rash, diarrhea, fatigue, and myelosuppression.[4] These toxicities are often attributed to the inhibition of wild-type PI3Kα in healthy tissues and a lack of complete selectivity over other PI3K isoforms.[6][11]
Troubleshooting Guides
Experimental Variability
Problem: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent cell health and passage number.
-
Solution: Ensure that cells are in the logarithmic growth phase and use a consistent and low passage number (e.g., passages 5-15). High-passage cells can exhibit genetic drift and altered drug sensitivity.[12]
-
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Use a cell counter to ensure accurate and consistent initial cell seeding density. Both over-confluent and under-confluent cells can respond differently to inhibitors.[12]
-
-
Potential Cause: Variability in reagents.
-
Solution: Use the same lot of media, serum, and other critical reagents throughout a study. If a new lot is necessary, perform a bridging experiment to confirm consistent cell growth and inhibitor response.[12]
-
-
Potential Cause: Repeated freeze-thaw cycles of the inhibitor stock solution.
-
Solution: Aliquot the inhibitor stock solution into single-use vials to avoid degradation from multiple freeze-thaw cycles.[12]
-
Problem: Inconsistent inhibition of p-Akt in Western blot analysis.
-
Potential Cause: Inadequate inhibition of phosphatases during protein extraction.
-
Solution: Ensure that your lysis buffer contains a sufficient concentration of phosphatase inhibitors. It is often recommended to add fresh inhibitors to the buffer immediately before use.[8]
-
-
Potential Cause: Low protein concentration in lysates.
-
Solution: Ensure you are loading a sufficient amount of protein (typically 20-30 µg for whole-cell lysates) to detect the target protein, especially if it is of low abundance.[11]
-
-
Potential Cause: Suboptimal antibody concentrations or incubation times.
-
Solution: Optimize the concentrations of your primary and secondary antibodies. If the signal is weak, consider increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[4]
-
-
Potential Cause: Inappropriate blocking buffer.
-
Solution: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background noise.[13]
-
-
Potential Cause: Insufficient washing steps.
-
Solution: Increase the number and duration of washing steps after primary and secondary antibody incubations to reduce background signal.[14]
-
Data Summary
Table 1: Comparative Selectivity of PI3Kα Inhibitors
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| First-Generation | |||||
| Pictilisib (GDC-0941) | Pan-Class I | 3.3 | 3.3 | 3.3 | 3.3 |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 116 | 262 |
| Second-Generation | |||||
| Alpelisib (BYL719) | α-selective | 5 | 1156 | 250 | 290 |
| Taselisib (GDC-0032) | α-selective, with some β/δ/γ activity | 1.1 | 2.9 | 0.25 | 1.2 |
| Next-Generation | |||||
| RLY-2608 | Allosteric, mutant-selective | (Highly selective for mutant over wild-type) | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Selectivity Profiling (e.g., ADP-Glo™)
This biochemical assay quantifies the enzymatic activity of purified PI3K isoforms to determine an inhibitor's potency and selectivity.[15]
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Test inhibitor (e.g., first-generation covalent PI3Kα inhibitor)
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
Methodology:
-
Reaction Setup: In a 384-well plate, incubate the purified PI3K isoforms with PIP2, ATP, and serial dilutions of the test inhibitor in kinase reaction buffer. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition. Calculate the IC50 values for each PI3K isoform by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Western Blot for Assessing PI3K and MAPK Pathway Activation
This protocol allows for the detection of key phosphorylated proteins to assess the activation state of the PI3K and MAPK signaling pathways in response to inhibitor treatment.
Materials:
-
Cell lines of interest
-
PI3Kα inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with the PI3Kα inhibitor at various concentrations and time points.
-
Protein Extraction: Lyse the cells on ice with supplemented lysis buffer. Collect the lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., overnight at 4°C).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and a loading control (e.g., GAPDH).
-
Visualizations
Caption: Simplified PI3Kα signaling pathway and the point of inhibition.
Caption: Key mechanisms of resistance to first-generation PI3Kα inhibitors.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CNX-1351 and Other PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of CNX-1351, a novel covalent inhibitor of PI3Kα, with other prominent PI3Kα inhibitors, including alpelisib, taselisib, and inavolisib. The information presented is supported by experimental data to aid researchers in their evaluation of these targeted therapies.
Mechanism of Action: Covalent Inhibition of PI3Kα
This compound distinguishes itself as a potent and isoform-selective targeted covalent inhibitor of PI3Kα.[1][2][3] Its mechanism involves the formation of a covalent bond with a non-catalytic cysteine residue (C862) within the ATP-binding pocket of the p110α subunit.[3][4] This unique cysteine is not present in other Class I PI3K isoforms, providing a structural basis for its high selectivity.[3][4] This irreversible binding leads to sustained inhibition of PI3Kα signaling. In contrast, alpelisib, taselisib, and inavolisib are reversible inhibitors that bind non-covalently to the ATP-binding site of PI3Kα.[5][6][7][8]
Comparative Performance Data
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other PI3Kα inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Selectivity (α vs β) |
| This compound | 6.8 | 166 | 3020[9] | 240.3[9] | ~24-fold |
| Alpelisib (BYL719) | 4.6 - 5[7][10] | 1156 - 1200[3][10] | 290[3][10] | 250[3][10] | ~251-fold |
| Taselisib (GDC-0032) | 0.29 (Ki)[11] | 9.1 (Ki)[11] | 0.97 (Ki)[11] | 0.12 (Ki)[11] | ~31-fold |
| Inavolisib (GDC-0077) | 0.038[1][12] | >11.4[8] | >11.4[8] | >11.4[8] | >300-fold[1][8] |
Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. The data presented is a compilation from available sources.
Table 2: Cellular Activity - Growth Inhibition (GI50 in nM)
| Inhibitor | Cell Line | PIK3CA Mutation | GI50 (nM) |
| This compound | MCF-7 | E545K | 54.7 |
| SKOV3 | H1047R | 77.6 | |
| Alpelisib (BYL719) | Various PIK3CA mutant lines | - | Potent inhibition reported[7] |
| Taselisib (GDC-0032) | MCF7-neo/HER2 | - | 2.5[6] |
| Inavolisib (GDC-0077) | PIK3CA mutant lines | - | Potent inhibition reported[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of PI3Kα inhibitors.
In Vitro Kinase Assay
This assay quantifies the enzymatic activity of purified PI3K isoforms and the inhibitory potency of the compounds.
Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in a suitable solvent like DMSO.
-
Reaction Setup: Recombinant human PI3K isoforms are incubated with the inhibitor in a reaction buffer.
-
Kinase Reaction: The reaction is initiated by adding the lipid substrate (e.g., PIP2) and ATP. The reaction is allowed to proceed for a specific time at room temperature.
-
Detection: The amount of product (PIP3 or ADP) is quantified. Common methods include:
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, SKOV3) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the PI3Kα inhibitor.
-
Incubation: The plates are incubated for a period of 72 to 96 hours.[9]
-
Viability Measurement: Cell viability is determined using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[9]
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.
Western Blot Analysis for p-Akt
This method is used to confirm the on-target effect of the inhibitors by measuring the phosphorylation of Akt, a key downstream effector of PI3K.
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specified time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized.
-
Analysis: The intensity of the p-Akt bands is normalized to the total Akt bands to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the PI3Kα inhibitor or a vehicle control, typically via oral gavage or intraperitoneal injection.[9]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Summary and Conclusion
This compound presents a distinct profile as a covalent inhibitor of PI3Kα, offering potent and selective inhibition of this key oncogenic driver. Its unique mechanism of irreversible binding provides a strong rationale for its development. When compared to other PI3Kα inhibitors such as alpelisib, taselisib, and inavolisib, this compound demonstrates comparable in vitro potency and cellular activity.
The choice of a PI3Kα inhibitor for research or clinical development will depend on a variety of factors, including the specific cancer type, the mutational status of PIK3CA, and the desired pharmacological profile. The data and protocols presented in this guide are intended to provide a solid foundation for the comparative evaluation of these important therapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the landscape of PI3Kα-targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CNX-1351 and Taselisib in PIK3CA Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), CNX-1351 and taselisib (B612264), with a focus on their activity in cancer cells harboring activating mutations in the PIK3CA gene. This comparison is intended to inform preclinical research and drug development efforts by presenting available experimental data, outlining methodologies, and illustrating the underlying molecular mechanisms.
Executive Summary
This compound and taselisib both target the p110α catalytic subunit of PI3K, a critical node in a signaling pathway frequently dysregulated in cancer. However, they achieve this through fundamentally different mechanisms. This compound is a targeted covalent inhibitor , forming an irreversible bond with a unique cysteine residue on PI3Kα.[1][2] In contrast, taselisib exhibits a dual mechanism of action : it not only inhibits the kinase activity of PI3Kα but also promotes the degradation of the mutant p110α protein.[3][4][5][6] This distinction in their mechanisms may have significant implications for their potency, selectivity, and the development of therapeutic resistance.
Preclinical data demonstrate that both compounds are potent inhibitors of PI3K signaling and cell growth in PIK3CA mutant cancer cell lines. However, a direct comparison is challenging due to the lack of head-to-head studies. The available data, summarized below, suggest that both are highly active in the nanomolar range.
Mechanism of Action
This compound: Targeted Covalent Inhibition
This compound is designed to form a covalent bond with cysteine 862 (C862) in the p110α subunit of PI3K.[1][2] This cysteine residue is unique to the alpha isoform, providing a basis for its selectivity.[1] By forming an irreversible bond, this compound can achieve sustained target inhibition.
Taselisib: Dual-Action Inhibition and Degradation
Taselisib functions through a novel, dual mechanism. Firstly, it acts as a conventional ATP-competitive inhibitor of the PI3Kα kinase domain.[7] Secondly, and uniquely, it induces the ubiquitin-mediated proteasomal degradation of the mutant p110α protein.[3][4][6] This leads to a reduction in the total levels of the oncoprotein, which may contribute to a more sustained pathway inhibition and enhanced anti-tumor activity in PIK3CA mutant cells.[4][5]
Data Presentation
Biochemical and Cellular Potency
The following tables summarize the available quantitative data for this compound and taselisib. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Inhibitory Activity of this compound and Taselisib
| Compound | Assay Type | Target/Cell Line (PIK3CA Mutation) | IC50 / GI50 / EC50 (nM) | Reference(s) |
| This compound | Enzyme Inhibition | PI3Kα | 6.8 | [8] |
| Growth Inhibition (GI50) | SKOV3 (H1047R) | 78 | [8] | |
| Growth Inhibition (GI50) | MCF-7 (E545K) | 55 | [8] | |
| Signaling Inhibition (p-AKT) | SKOV3 (H1047R) | 10 - 100 | [8] | |
| Taselisib | Enzyme Inhibition (Ki) | PI3Kα | 0.29 | [9] |
| Enzyme Inhibition (Ki) | PI3Kδ | 0.12 | [9] | |
| Enzyme Inhibition (Ki) | PI3Kγ | 0.97 | [9] | |
| Enzyme Inhibition (Ki) | PI3Kβ | 9.1 | [9] | |
| Cell Proliferation (IC50) | Average of p110α mutant breast cancer cell lines | 70 | [7] | |
| Cell Proliferation (IC50) | USPC-ARK-1 (E542K) | 14 | [10] | |
| Cell Proliferation (IC50) | USPC-ARK-20 (H1047R) | 42 (mean of FISH+) | [10] |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the anti-proliferative effects of PI3K inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SKOV3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the inhibitor (this compound or taselisib) in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with medium containing the various concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the GI50 or IC50 value using appropriate software.
General Protocol for Western Blot Analysis of PI3K Pathway Inhibition
This protocol outlines the steps to assess the inhibition of PI3K signaling by measuring the phosphorylation of downstream effectors like AKT.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6) and total proteins (e.g., total AKT, total S6, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the corresponding total protein levels.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with points of intervention for this compound and taselisib.
Caption: General experimental workflow for evaluating PI3K inhibitors in cancer cell lines.
References
- 1. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-PI3K Inhibitors Versus the Selective PI3Kα Inhibitor CNX-1351
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy. Dysregulation of this pathway, often through mutations in the PIK3CA gene, is a common feature in many human cancers.[1][2] This has led to the development of two main classes of PI3K inhibitors: pan-PI3K inhibitors that target all Class I PI3K isoforms (α, β, γ, and δ), and isoform-selective inhibitors that target a specific isoform.[3]
This guide provides an objective comparison between pan-PI3K inhibitors and the selective, covalent PI3Kα inhibitor, CNX-1351. We will delve into their performance based on available preclinical data, outline the experimental methodologies used to generate this data, and visualize key pathways and workflows.
Performance Comparison: Efficacy and Selectivity
The primary distinction between pan-PI3K inhibitors and this compound lies in their target selectivity, which in turn influences their efficacy and toxicity profiles. Pan-PI3K inhibitors, by targeting multiple isoforms, may offer a broader anti-cancer activity but often come with a wider range of on-target toxicities.[1][4] In contrast, isoform-selective inhibitors like this compound are designed to minimize off-target effects and associated toxicities by focusing on the specific isoform driving the cancer.[5][6]
Biochemical Potency and Isoform Selectivity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table summarizes the IC50 values of this compound and representative pan-PI3K inhibitors against the four Class I PI3K isoforms.
| Inhibitor | Type | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Data Source(s) |
| This compound | PI3Kα Selective (Covalent) | 6.8 | 166 | 240.3 | 3,020 | [7] |
| Buparlisib (B177719) (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 | [8] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 75 | [8][9] |
| ZSTK474 | Pan-PI3K | 15.1 | - | - | - | [10] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions.
This compound demonstrates high potency against PI3Kα with significant selectivity over the other isoforms.[7] Pan-PI3K inhibitors like Buparlisib and Pictilisib show potent inhibition across multiple isoforms.[8][9]
Cellular Anti-proliferative Activity
The half-maximal growth inhibition (GI50) concentration reflects an inhibitor's ability to suppress cancer cell proliferation.
| Inhibitor | Cell Line | Cancer Type | PIK3CA Status | GI50 (nM) | Data Source(s) |
| This compound | SKOV3 | Ovarian Cancer | H1047R | 77.6 | [7] |
| This compound | MCF-7 | Breast Cancer | E545K | 54.7 | [7] |
| Buparlisib (BKM120) | Various | - | - | Not specified | [3] |
| Pictilisib (GDC-0941) | Various | - | - | Not specified | [11] |
This compound shows potent anti-proliferative effects in cancer cell lines with activating PIK3CA mutations.[7]
Toxicity Profile: A Key Differentiator
A significant challenge in the clinical development of PI3K inhibitors is managing their on-target toxicities.[1][12]
-
Pan-PI3K Inhibitors: These are commonly associated with a broad range of dose-dependent toxicities, including hyperglycemia, rash, diarrhea, fatigue, and mood alterations.[1][4][12] The inhibition of multiple PI3K isoforms can disrupt various physiological processes. For instance, inhibition of PI3Kα can lead to hyperglycemia, while targeting PI3Kδ is associated with gastrointestinal and immune-related adverse events.[1][4]
-
This compound (PI3Kα Selective): By specifically targeting PI3Kα, this compound is hypothesized to have a more manageable side-effect profile, primarily related to the functions of the α isoform, such as hyperglycemia and rash.[1] The high selectivity of this compound aims to spare other isoforms, potentially avoiding toxicities associated with their inhibition.[7]
Clinical data on buparlisib has highlighted its manageable but not insignificant toxicity, leading to a preference for the development of more selective inhibitors like alpelisib (B612111) (a PI3Kα-selective inhibitor).[3][13][14]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A generalized workflow for preclinical evaluation of PI3K inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of PI3K inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific PI3K isoform by 50%.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound or a pan-PI3K inhibitor) in DMSO.
-
Perform serial dilutions of the inhibitor in an appropriate assay buffer.
-
Reconstitute recombinant human PI3K enzymes (p110α, p110β, p110γ, p110δ) in kinase dilution buffer.
-
Prepare a substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP.[15]
-
-
Assay Procedure:
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[8]
-
Initiate the kinase reaction by adding the ATP and PIP2 mixture to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[8]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
Cellular Proliferation Assay (GI50 Determination)
This assay measures the effect of an inhibitor on the proliferation of cancer cells.
Protocol (using MTT):
-
Cell Culture and Treatment:
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the GI50 value.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy and tolerability of a PI3K inhibitor in a living organism.
Protocol:
-
Tumor Implantation:
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[17]
-
Administer the PI3K inhibitor (e.g., this compound at 100 mg/kg) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal or oral) and schedule.[17][19]
-
-
Efficacy and Tolerability Assessment:
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.[18]
-
Analyze changes in body weight and other clinical observations to assess tolerability.
-
Conclusion
The choice between a pan-PI3K inhibitor and a selective inhibitor like this compound depends on the specific therapeutic strategy and the genetic makeup of the tumor. Pan-PI3K inhibitors offer the potential for broader efficacy by targeting multiple cancer-driving isoforms but are often limited by their toxicity profiles. The selective PI3Kα inhibitor this compound represents a more targeted approach, aiming to maximize efficacy against tumors driven by PI3Kα activation while minimizing off-target toxicities. The preclinical data for this compound demonstrates potent and selective inhibition of PI3Kα, leading to significant anti-proliferative effects in relevant cancer cell lines. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative therapeutic index of these two classes of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benefits versus risk profile of buparlisib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Newer Covalent PI3Kα Inhibitors and CNX-1351
For Researchers, Scientists, and Drug Development Professionals
The landscape of PI3Kα inhibition is rapidly evolving, with a new generation of covalent inhibitors demonstrating significant promise over earlier compounds like CNX-1351. This guide provides a detailed comparison of the efficacy of these emerging therapies, supported by experimental data, to inform future research and development in targeted cancer therapy. Newer covalent inhibitors are broadly categorized into two classes: those that, like this compound, target a non-conserved cysteine (Cys862) outside the ATP-binding site, and a novel class that targets a cysteine residue within the RAS-binding domain (RBD).
Executive Summary
Newer covalent PI3Kα inhibitors offer significant advantages over this compound, primarily through improved cellular potency and novel mechanisms of action that may translate to a better therapeutic window. While this compound was a pioneering isoform-selective covalent inhibitor, its utility was hampered by suboptimal pharmacokinetic properties.[1][2] Next-generation inhibitors targeting the same Cys862 residue, such as compounds 19, 22, and 9 , exhibit enhanced cellular activity and prolonged target engagement.[3][4][5] Furthermore, a distinct class of covalent inhibitors targeting the RAS-binding domain (RBD) of PI3Kα presents a paradigm shift by selectively blocking RAS-driven activation without impacting the enzyme's basal lipid kinase activity, potentially mitigating toxicities like hyperglycemia that are common with ATP-competitive inhibitors.[6][7][8][9]
Data Presentation
In Vitro Kinase and Cellular Potency
The following table summarizes the in vitro and cellular potency of this compound and its newer counterparts.
| Compound | Target Cysteine | PI3Kα IC50 (nM) | Cellular p-Akt Inhibition IC50 (nM) | Cell Growth Inhibition GI50 (nM) | Key Findings |
| This compound | Cys862 | 6.8[3][10][11] | ~165 (SKOV3 cells)[5] | 78 (SKOV3), 55 (MCF-7)[10] | First-in-class covalent PI3Kα inhibitor; poor pharmacokinetics limit cellular efficacy.[1][2] |
| Compound 19 | Cys862 | - | 82 (SKOV3 cells)[5] | - | ~2-fold more potent than this compound in cellular assays.[5] |
| Compound 22 | Cys862 | - | 86 (SKOV3 cells)[5] | - | ~2-fold more potent than this compound in cellular assays.[5] |
| Compound 9 | Cys862 | - | More potent than reversible inhibitors (alpelisib, inavolisib)[3] | 10-600-fold more potent than reversible inhibitors[3] | Rapid cell permeability and sustained target engagement for over 72 hours after drug removal.[3] |
| RBD Covalent Inhibitors | Cys242 | - | Robust inhibition in RAS-mutant and HER2-overexpressing models[9] | Profound tumor growth inhibition, especially in combination with MAPK pathway inhibitors[8][9] | Novel mechanism; avoids hyperglycemia by not inhibiting basal PI3Kα activity.[6][8][9] |
In Vivo Efficacy
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | - | 100 mg/kg, i.p., daily for 5 days | Inhibition of p-Akt in mouse spleens.[10][11] | --INVALID-LINK-- |
| RBD Covalent Inhibitors | RAS-mutant and HER2 over-expressing tumors | - | Significant tumor growth inhibition without causing hyperglycemia.[8] | --INVALID-LINK-- |
Signaling Pathways and Mechanisms of Action
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound and newer Cys862-targeting inhibitors act by covalently binding to the p110α catalytic subunit, thereby blocking its kinase activity. In contrast, the novel RBD inhibitors prevent the activation of PI3Kα by RAS, a key upstream activator in many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Validating CNX-1351 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a critical step in preclinical drug development. This guide provides an objective comparison of methods to validate the cellular target engagement of CNX-1351, a potent and isoform-selective covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] We will compare its performance with other PI3Kα inhibitors, Alpelisib (B612111) and Taselisib, and provide supporting experimental data and detailed methodologies for key validation techniques.
This compound distinguishes itself as a targeted covalent inhibitor that irreversibly binds to a unique cysteine residue (Cys862) in the ATP-binding pocket of the p110α catalytic subunit of PI3Kα.[1][3] This covalent modification leads to potent and sustained inhibition of PI3Kα signaling.[4] In contrast, Alpelisib is a potent and selective, non-covalent inhibitor of the p110α isoform.[5][6][7][8][9] Taselisib also targets p110α and has a dual mechanism of action, not only inhibiting its kinase activity but also promoting the degradation of the mutant p110α protein.[10][11][12][13][14]
Comparative Analysis of PI3Kα Inhibitors
To objectively assess the cellular target engagement and downstream effects of this compound, we compare its performance with Alpelisib and Taselisib using key biochemical and cellular assays. The following tables summarize their inhibitory concentrations (IC50), cellular potency in inhibiting signaling (EC50), and anti-proliferative activity (GI50).
Table 1: Biochemical Potency Against PI3K Isoforms (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Selectivity for PI3Kα |
| This compound | 6.8 | 166 | 240.3 | 3020 | High |
| Alpelisib | ~5 | >1000 | ~250 | ~290 | High |
| Taselisib | 0.29 | >10 | 0.12 | 0.97 | Moderate (spares β) |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparisons. Lower values indicate higher potency.
Table 2: Cellular Potency and Anti-Proliferative Activity
| Compound | Assay Type | Cell Line(s) | Potency (nM) |
| This compound | p-Akt Inhibition (EC50) | SKOV3 | 10-100 |
| Anti-proliferation (GI50) | SKOV3 (H1047R) | 78 | |
| Anti-proliferation (GI50) | MCF-7 (E545K) | 55 [2] | |
| Alpelisib | Anti-proliferation (GI50) | Various PIK3CA mutant | ~100-500[15][16] |
| Taselisib | Anti-proliferation (IC50) | PIK3CA mutant | ~42[17] |
Note: The potency of these inhibitors can vary significantly depending on the cell line and the specific PIK3CA mutation.
Methods for Validating Target Engagement
Several robust methods can be employed to validate the engagement of this compound with PI3Kα in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change is observed as a shift in the protein's melting curve.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 8. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. tenovapharma.com [tenovapharma.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PI3K Inhibitors: CNX-1351 vs. LY294002
In the landscape of cell signaling research and therapeutic development, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focal point. The dysregulation of this pathway is a hallmark of numerous cancers and inflammatory diseases. This guide provides a detailed, objective comparison of two pivotal PI3K inhibitors: CNX-1351, a potent and isoform-selective covalent inhibitor, and LY294002, a first-generation, broad-spectrum inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and the experimental methodologies used for their evaluation.
Mechanism of Action and Target Specificity
This compound is a highly potent and isoform-selective inhibitor of PI3Kα[1][2]. Its mechanism of action is distinguished by its targeted covalent inhibition. This compound was designed to specifically and irreversibly bind to a unique cysteine residue (C862) within the ATP-binding site of the p110α catalytic subunit of PI3K[2][3][4]. This covalent modification is unique to the α isoform, as the other Class I PI3K isoforms (β, γ, and δ) do not possess this cysteine residue at the equivalent position, which accounts for its high selectivity[2][3].
LY294002 , in contrast, is a well-established, reversible, and broad-spectrum inhibitor of Class I PI3K isoforms[5][6][7][8]. It functions by competing with ATP for binding to the kinase domain of the p110 catalytic subunit[9]. While it has been an invaluable tool for elucidating the fundamental roles of the PI3K pathway, its utility is tempered by a significant lack of selectivity.[5][7][8]. LY294002 has been shown to inhibit other kinases, including the mammalian target of rapamycin (B549165) (mTOR), DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1, which can confound experimental results[5][10][11][12].
Biochemical Potency and Isoform Selectivity
The efficacy of a kinase inhibitor is fundamentally defined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and LY294002 against the Class I PI3K isoforms and other relevant kinases.
| Target | This compound IC50 (nM) | LY294002 IC50 (µM) |
| PI3Kα | 6.8[1][13] | 0.5[10][11] |
| PI3Kβ | 166[13] | 0.97[10][11] |
| PI3Kγ | 3020[13] | Not widely reported |
| PI3Kδ | 240.3[13] | 0.57[10][11] |
| DNA-PK | >1000[13] | 1.4[11] |
| mTOR | Not reported | Inhibits[5][12] |
| CK2 | >1000[13] | 0.098[10][11] |
Data presented as IC50 values. Lower values indicate higher potency.
Cellular Activity
In cellular assays, this compound potently inhibits signaling in PI3Kα-dependent cancer cell lines, leading to a potent antiproliferative effect with a GI50 (half-maximal growth inhibition) of less than 100 nM in cell lines with PIK3CA activating mutations, such as SKOV3 and MCF-7[1][2][13]. Specifically, the GI50 for SKOV3 and MCF-7 cells are 78 nM and 55 nM, respectively[1].
LY294002 also inhibits cell proliferation and induces apoptosis in various cancer cell lines by inactivating the Akt/PKB signaling pathway[10]. However, due to its broader target profile, the observed cellular effects may not be solely attributable to PI3K inhibition[5]. The effective concentrations for LY294002 in cell-based assays are typically in the micromolar range[11][14].
In Vivo Effects
This compound has demonstrated in vivo target engagement. When administered to mice, it inhibits the phosphorylation of Akt (a downstream effector of PI3K) in the spleen and covalently binds to PI3Kα[1][13]. The development of a covalent probe, CNX-1220, has further enabled the investigation of the duration of PI3Kα occupancy by this compound in vivo[2][4].
LY294002 has also been shown to be effective in animal models, suppressing tumor growth and inducing apoptosis[10]. However, its off-target effects and lower potency present challenges for its clinical development[8].
Signaling Pathway Inhibition
The following diagram illustrates the PI3K/Akt signaling pathway and the points of inhibition for this compound and LY294002.
Caption: PI3K/Akt signaling pathway with inhibition points of this compound and LY294002.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A common method to determine the IC50 values of PI3K inhibitors is through in vitro kinase assays, such as radiometric assays or homogeneous time-resolved fluorescence (HTRF) assays.
Objective: To measure the enzymatic activity of a specific PI3K isoform in the presence of varying concentrations of an inhibitor.
Materials:
-
Purified, recombinant PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays)
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
Inhibitors: this compound and LY294002
-
Detection reagents (specific to the assay format)
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and LY294002).
-
In a multi-well plate, combine the PI3K enzyme, substrate, and kinase buffer.
-
Add the diluted inhibitors to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction.
-
Detect the product (phosphorylated substrate, e.g., PIP3) using an appropriate method (e.g., autoradiography for radiometric assays or fluorescence detection for HTRF).
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
The following diagram illustrates a generalized workflow for an in vitro kinase assay.
Caption: Generalized workflow for an in vitro kinase assay to determine inhibitor potency.
Cellular Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell proliferation.
Materials:
-
Cancer cell lines (e.g., SKOV3, MCF-7)
-
Cell culture medium and supplements
-
Inhibitors: this compound and LY294002
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)
-
Multi-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitors.
-
Incubate the cells for a specified period (e.g., 96 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Plot the percentage of growth inhibition against the inhibitor concentration to determine the GI50 value.
Conclusion
The comparison between this compound and LY294002 highlights the evolution of PI3K inhibitors from non-selective, first-generation compounds to highly specific, targeted therapies. While LY294002 has been an invaluable research tool for elucidating the fundamental roles of the PI3K pathway, its broad-spectrum activity and off-target effects limit its clinical utility and can complicate the interpretation of experimental data[5][7][8]. This compound, with its potent and selective covalent inhibition of the frequently mutated PI3Kα isoform, represents a more refined and clinically relevant approach to targeting the PI3K pathway in cancer[2][7]. For researchers investigating the specific roles of PI3Kα, this compound offers a superior level of precision. Conversely, LY294002 may still be considered for studies aiming to understand the broader consequences of pan-PI3K inhibition, provided its off-target effects are carefully considered and controlled for.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY294002 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. selleckchem.com [selleckchem.com]
- 11. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
CNX-1351: A Covalent Tool for Selective PI3Kα Validation
In the landscape of cancer research and drug discovery, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node, frequently dysregulated in various malignancies. The alpha isoform of PI3K (PI3Kα), in particular, is a well-validated therapeutic target. To facilitate robust target validation and drug development efforts, highly selective and potent tool compounds are essential. This guide provides a comparative analysis of CNX-1351, a covalent inhibitor of PI3Kα, with other established PI3Kα inhibitors, alpelisib (B612111) and taselisib, offering insights into its utility as a research tool.
Biochemical Potency and Isoform Selectivity
The efficacy and potential for off-target effects of a kinase inhibitor are largely determined by its potency and selectivity. This compound distinguishes itself as a potent and highly selective covalent inhibitor of PI3Kα. Unlike reversible inhibitors, covalent inhibitors form a permanent bond with their target, which can lead to a more sustained biological effect.
Table 1: Comparison of In Vitro Potency (IC50) of PI3Kα Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Selectivity for PI3Kα vs. β | Selectivity for PI3Kα vs. γ | Selectivity for PI3Kα vs. δ |
| This compound | 6.8 | 166 | 240.3 | 3020 | ~24-fold | ~35-fold | ~444-fold |
| Alpelisib | 5 | 1200 | 250 | 290 | ~240-fold | ~50-fold | ~58-fold |
| Taselisib | 0.29 (Ki) | 9.1 (Ki) | 0.97 (Ki) | 0.12 (Ki) | ~31-fold | ~3.3-fold (less selective) | ~0.4-fold (less selective) |
Note: Data for this compound and Alpelisib are presented as IC50 values, while data for Taselisib are presented as Ki (inhibition constant) values. While both reflect potency, direct comparison should be made with caution due to potential differences in assay conditions.
Cellular Activity: Inhibition of Cell Growth
The functional consequence of PI3Kα inhibition is a reduction in cell proliferation, particularly in cancer cell lines with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. The growth inhibitory (GI50) concentrations for this compound have been determined in relevant cancer cell lines.
Table 2: Comparison of Anti-proliferative Activity (GI50/IC50) in Cancer Cell Lines
| Inhibitor | MCF-7 (Breast Cancer) (nM) | SKOV3 (Ovarian Cancer) (nM) |
| This compound | 54.7 | 77.6 |
| Alpelisib | ~530 | Not available |
| Taselisib | ~2.5 - 90 | Not available |
Note: The reported values for Alpelisib and Taselisib in MCF-7 cells vary across different studies and assay conditions (e.g., incubation time, specific assay used). Direct comparison of absolute values should be interpreted with this in mind.
The PI3K/AKT/mTOR Signaling Pathway
This compound, like other PI3Kα inhibitors, exerts its effects by blocking the PI3K/AKT/mTOR signaling cascade, a central pathway that regulates cell growth, proliferation, survival, and metabolism.
Unveiling the Selectivity of CNX-1351: A Comparative Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the cross-reactivity profile of CNX-1351, a potent and isoform-selective covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document serves as a valuable resource for researchers engaged in kinase inhibitor development and cancer therapeutics.
Executive Summary
This compound is a targeted covalent inhibitor that demonstrates high potency for PI3Kα, a key oncogene in various human tumors.[1] Its mechanism of action relies on the covalent modification of a unique cysteine residue (Cys862) within the ATP-binding site of PI3Kα.[1][2] This cysteine is notably absent in the other Class I PI3K isoforms (β, γ, and δ), conferring a high degree of selectivity.[1][2] This guide will dissect the quantitative selectivity of this compound against its primary target and other kinases, and draw comparisons with other notable PI3K inhibitors, Idelalisib and Duvelisib, to provide a comprehensive understanding of its specificity.
Data Presentation: Quantitative Cross-Reactivity Analysis
The selectivity of a kinase inhibitor is paramount to its therapeutic index. The following tables summarize the inhibitory activity of this compound and its comparators against Class I PI3K isoforms and a broader panel of lipid kinases.
Table 1: Comparative Inhibition of Class I PI3K Isoforms
| Compound | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | Selectivity Fold (β/α) | Selectivity Fold (γ/α) | Selectivity Fold (δ/α) |
| This compound | 6.8 [3] | 166 [3] | 240.3 [3] | 3,020 [3] | ~24 | ~35 | ~444 |
| Idelalisib | 2,100 | 830 | 29 | 2.5 | N/A | N/A | N/A |
| Duvelisib | - | - | - | - | - | - | - |
Note: IC50 values for Idelalisib and Duvelisib are compiled from publicly available data and may vary based on assay conditions. A direct head-to-head comparison of Duvelisib's IC50 values under the same assay conditions as this compound was not available in the searched literature.
Table 2: this compound Lipid Kinase Selectivity Panel
| Kinase Target | IC50 (nM) |
| PI3Kα | 6.8 [3] |
| PI3Kβ | 166[3] |
| PI3Kγ | 240.3[3] |
| PI3Kδ | 3,020[3] |
| PI3KC2A | >1,000[3] |
| PI3KC2B | >1,000 |
| PI4Kα | >1,000[3] |
| PI4Kβ | >1,000[3] |
| SPHK1 | >1,000[3] |
| SPHK2 | >1,000[3] |
Note: While a broad kinome scan of this compound was performed using HotSpot technology, the detailed results against a wider panel of protein kinases are not publicly available.[4]
Experimental Protocols
The following section details the methodologies employed to generate the cross-reactivity data for this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of lipid kinases.
Methodology:
-
Lipid Kinase Panel: this compound was evaluated against a panel of 10 lipid kinases.[4]
-
Assay Formats:
-
Experimental Conditions:
-
This compound was tested in a 10-concentration IC50 curve with 3-fold serial dilutions, starting from a concentration of 1 μM.[4]
-
All kinase reactions were conducted at an ATP concentration of 10 μM.[4]
-
The substrate for the HTRF assays was phosphatidylinositol 4,5-bisphosphate.[4] For the ADP-Glo assays, phosphatidylinositol was used for most kinases, while sphingosine (B13886) was used for SPHK1 and SPHK2.[4]
-
General Kinase Selectivity Screening (HotSpot Assay)
Objective: To assess the broader selectivity of this compound against a large panel of protein kinases.
Methodology:
-
Technology: The HotSpot technology, a radioisotope-based P81 filtration assay, was used for the kinase selectivity panel.[4]
-
Procedure:
-
This compound was dissolved in 100% DMSO to a final test concentration of 1 μM.[4]
-
Substrates for the various kinases were prepared fresh daily in the appropriate reaction buffer.[4]
-
Any necessary cofactors were added to the substrate solution, followed by the addition of the kinase. This mixture was pre-incubated for 30 minutes at room temperature.[4]
-
The kinase reaction was initiated by the addition of 33P-ATP to a final concentration of 10 μM.[4]
-
The reaction products were then captured on a P81 phosphocellulose filter, and the amount of incorporated radioactivity was quantified to determine the level of kinase inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PI3Kα.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro kinase inhibition assays.
References
A Comparative Analysis of CNX-1351 Against Next-Generation PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Data
The landscape of phosphoinositide 3-kinase (PI3K) inhibitors is rapidly evolving, with a continuous drive towards greater isoform selectivity and improved therapeutic windows. This guide provides a comprehensive benchmark of the covalent PI3Kα inhibitor, CNX-1351, against a cohort of next-generation inhibitors that employ distinct mechanisms of action, including allosteric and mutant-selective approaches. This comparison is supported by a detailed examination of preclinical data and experimental methodologies to inform future research and development in this critical oncogenic pathway.
The Evolving Landscape of PI3Kα Inhibition
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation, often driven by mutations in the PIK3CA gene, is a hallmark of numerous cancers. While early pan-PI3K inhibitors demonstrated clinical activity, their utility has been hampered by on-target toxicities due to the inhibition of multiple PI3K isoforms. This led to the development of isoform-selective inhibitors, such as the covalent inhibitor this compound, which specifically targets PI3Kα.
More recently, a new wave of "next-generation" inhibitors has emerged. These agents aim to achieve even greater precision by selectively targeting mutant forms of PI3Kα or by employing allosteric inhibition, offering the potential for enhanced efficacy and reduced side effects, such as hyperglycemia, which is associated with wild-type PI3Kα inhibition. This guide will focus on comparing this compound to prominent next-generation inhibitors: inavolisib (GDC-0077), RLY-2608, STX-478, and LOXO-783.
Performance Data: A Head-to-Head Comparison
The following tables summarize the key preclinical data for this compound and the selected next-generation PI3Kα inhibitors, focusing on their biochemical potency, isoform selectivity, and cellular activity.
Table 1: Biochemical Potency and Isoform Selectivity (IC50, nM)
| Inhibitor | Mechanism | PI3Kα (WT) | PI3Kβ | PI3Kγ | PI3Kδ | H1047R Mutant | E545K/E542K Mutants |
| This compound | Covalent | 6.8[1] | 166[1] | 3020[1] | 240.3[1] | Not specified | Not specified |
| Inavolisib (GDC-0077) | ATP-competitive, Mutant Degrader | 0.038[2][3] | >300-fold selective vs α[3][4] | >300-fold selective vs α[3][4] | >300-fold selective vs α[3][4] | More selective vs WT[2] | More selective vs WT[2] |
| RLY-2608 | Allosteric, Pan-mutant selective | Potent against mutants | Highly selective over other isoforms | Highly selective over other isoforms | Highly selective over other isoforms | Potent inhibition[5][6] | Potent inhibition[5][6] |
| STX-478 | Allosteric, Mutant-selective | 131[7] | Highly selective | Highly selective | Highly selective | 9.4 (14-fold vs WT)[7][8] | 71 (E545K), 113 (E542K)[7] |
| LOXO-783 | Allosteric, H1047R-selective | >250[9] | >250[9] | >250[9] | >250[9] | <5[9] | Not specified |
Table 2: Cellular Activity in PIK3CA-Mutant Cancer Cell Lines
| Inhibitor | Cell Line | PIK3CA Mutation | Assay Type | Endpoint | Value (nM) |
| This compound | SKOV3 | H1047R | Cell Viability (CellTiter-Glo) | GI50 | 77.6[1] |
| MCF-7 | E545K | Cell Viability (CellTiter-Glo) | GI50 | 54.7[1] | |
| SKOV3 | H1047R | pAkt (Ser473) Inhibition | EC50 | 10-100[1] | |
| Inavolisib (GDC-0077) | PIK3CA-mutant breast cancer cells | Various | Cell Proliferation | Inhibition | Potent |
| PIK3CA-mutant breast cancer cells | Various | Apoptosis | Increased | - | |
| RLY-2608 | T47D | H1047R | Tumor Growth Inhibition (in vivo) | Stasis/Regression | - |
| STX-478 | MCF10A isogenic | H1047R | pAkt Inhibition (HTRF) | IC50 | 9-fold selective vs WT |
| T47D | H1047R | Cell Viability | GI50 | Potent | |
| LOXO-783 | H1047R-driven breast cancer cells | H1047R | Growth and Signaling | EC50 | <5 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the PI3K signaling pathway and a typical workflow for evaluating PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A generalized workflow for preclinical evaluation of PI3K inhibitors.
Detailed Experimental Protocols
A summary of common experimental protocols used in the evaluation of PI3K inhibitors is provided below. These protocols are based on methodologies reported in the cited literature for the inhibitors discussed.
In Vitro Kinase Assay (HTRF)
-
Objective: To determine the biochemical potency (IC50) of inhibitors against purified PI3K isoforms.
-
Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is commonly used.[1]
-
Reagents: Recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes, ATP, and a lipid substrate (e.g., PIP2).
-
Procedure:
-
Inhibitors are serially diluted and added to a 384-well plate.
-
The respective PI3K enzyme is added and incubated with the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the lipid substrate.
-
After incubation, HTRF detection reagents are added to measure the product of the kinase reaction.
-
-
Data Analysis: The HTRF signal is used to calculate the percent inhibition at each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
-
Objective: To assess the anti-proliferative effect (GI50) of inhibitors on cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[1]
-
Cell Culture: PIK3CA-mutant cancer cell lines (e.g., SKOV3, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 96 hours).
-
Assay: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the GI50 value (the concentration that inhibits cell growth by 50%) is calculated.
-
Western Blot Analysis for pAkt Inhibition
-
Objective: To confirm target engagement and inhibition of downstream signaling.
-
Methodology:
-
Cell Culture and Treatment: Cells are treated with the inhibitor for a defined period (e.g., 1 hour).
-
Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Akt (pAkt, e.g., at Ser473) and total Akt.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the pAkt band is normalized to the total Akt band to quantify the degree of pathway inhibition.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of inhibitors in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells to establish tumors.
-
Treatment: Once tumors reach a specified size, mice are treated with the inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule.[1]
-
Efficacy Assessment: Tumor volume is measured regularly to assess the rate of tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., spleen) can be harvested to analyze target engagement and pathway inhibition by Western blot or other methods.[1]
-
Conclusion
This compound represents a potent and selective covalent inhibitor of PI3Kα. However, the field is advancing towards next-generation inhibitors with distinct mechanisms aimed at improving the therapeutic index. Allosteric and mutant-selective inhibitors like RLY-2608, STX-478, and LOXO-783 demonstrate the potential to spare wild-type PI3Kα, which may translate to reduced on-target toxicities such as hyperglycemia. Inavolisib offers a unique approach by promoting the degradation of mutant PI3Kα.
The choice of inhibitor for a specific research or therapeutic application will depend on the desired balance of potency, selectivity, and mechanism of action. The data and protocols presented in this guide provide a framework for the objective comparison and further investigation of these promising therapeutic agents. As more clinical data for the next-generation inhibitors becomes available, a clearer picture of their clinical utility relative to earlier inhibitors like this compound will emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. relaytx.com [relaytx.com]
- 7. researchgate.net [researchgate.net]
- 8. vasanlab.org [vasanlab.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of CNX-1351
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to Ensure Laboratory Safety and Compliance.
CNX-1351 is a potent and isoform-selective covalent inhibitor of PI3Kα, utilized in laboratory research.[1][2][3][4] Due to its chemical nature and the fact that its toxicological and ecological properties have not been fully investigated, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.[5][6] This guide provides a procedural, step-by-step approach to the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Chemical and Safety Data for this compound
A summary of the key data for this compound is presented below. This information is critical for accurate labeling and ensuring proper handling and disposal.
| Identifier | Value |
| IUPAC Name | 1-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-6-methyl-5-heptene-1,4-dione |
| CAS Number | 1276105-89-5[2] |
| Molecular Formula | C₃₀H₃₅N₇O₃S[2] |
| Appearance | Solid |
| Primary Hazard | The chemical, physical, and toxicological properties have not been completely investigated.[5][6] |
| Storage | Store at -20°C for one year or -80°C for two years.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. Adherence to these procedures is mandatory to minimize risk and ensure regulatory compliance.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Use chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Waste Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste should be categorized as follows:
-
Solid Waste:
-
Unused or expired pure this compound.
-
Contaminated materials such as weigh boats, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse glassware that was in contact with this compound.
-
Do not mix this compound waste with other incompatible waste streams.
Waste Collection and Containerization
All waste must be collected in appropriate, clearly labeled containers.
-
Container Type: Use leak-proof, sealable containers made of a material compatible with the waste. For solid waste, a securely sealed bag within a rigid container is recommended. For liquid waste, use a screw-cap bottle.
-
Labeling: All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1276105-89-5"
-
An approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
Storage of Waste
Store waste containers in a designated, secure area within the laboratory, away from general laboratory traffic. The storage area should be clearly marked as a "Hazardous Waste Satellite Accumulation Area."
Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office.
-
Contact EHS: Schedule a pickup for your hazardous waste.
-
Documentation: Complete any required waste manifests or disposal forms provided by your EHS office.
Never dispose of this compound down the drain or in the regular trash. [7]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Inhibitor of PI3Kα with anticancer activity | CAS# 1276105-89-5 | InvivoChem [invivochem.com]
- 4. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Essential Safety and Handling Protocols for CNX-1351
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of CNX-1351, a novel and potent covalent inhibitor of PI3Kα.[1][2][3] Given that a specific Safety Data Sheet (SDS) for this research compound may not be readily available, a conservative approach to handling is imperative, treating the substance as potentially hazardous.[4]
Physicochemical and Toxicological Profile
As comprehensive toxicological data for this compound is not available, it is crucial to assume high toxicity and handle the compound with the utmost care. The following table summarizes its known properties and the recommended handling assumptions.[4]
| Property | Value/Data | Assumption for Safe Handling |
| Chemical Name | 1-(4-{[2-(1H-indazol-4-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}piperazin-1-yl)-6-methylhept-5-ene-1,4-dione[5] | N/A |
| CAS Number | 1276105-89-5[1][5] | N/A |
| Molecular Formula | C30H35N7O3S[5] | N/A |
| Molecular Weight | 573.71 g/mol [5] | N/A |
| Physical State | Solid, crystalline powder[4][5] | Potential for aerosolization; handle in a ventilated enclosure.[4] |
| Solubility | Soluble in DMSO and Methanol[2][4] | Use appropriate solvent-resistant gloves and eye protection.[4] |
| Acute Toxicity (Oral) | Data Not Available | Assume high toxicity. Avoid ingestion and skin contact.[4] |
| Carcinogenicity | Data Not Available | Treat as a potential carcinogen.[4] |
| Mutagenicity | Data Not Available | Treat as a potential mutagen.[4] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.[4]
| Control Type | Specification | Purpose |
| Engineering | Certified Chemical Fume Hood | To prevent inhalation of powders or vapors.[4] |
| Engineering | Powder-Coated Balance Enclosure | For weighing potent compounds to minimize aerosol generation.[4] |
| PPE: Hand | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact. Check for breakthrough times.[4] |
| PPE: Eye | Chemical Safety Goggles or a Face Shield | To protect eyes from splashes or airborne particles.[4] |
| PPE: Body | Fully fastened Laboratory Coat | To protect skin and clothing from contamination.[4] |
| PPE: Respiratory | N95 or higher respirator (if handling outside a fume hood) | To prevent inhalation of fine particles.[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a representative enzyme assay to determine the inhibitory activity of this compound against PI3K isoforms.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Perform serial dilutions to create a 10-concentration IC50 curve, typically starting at 1 µM.[1][2]
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture according to the assay kit manufacturer's instructions.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity.
Inhibitory Activity of this compound:
| Target | IC50 |
| PI3Kα | 6.8 nM[1][2][3] |
| PI3Kβ | 166 nM[1][2][3] |
| PI3Kδ | 240.3 nM[1][2][3] |
| PI3Kγ | 3020 nM[1][2][3] |
Visualizations
Signaling Pathway of this compound
Caption: Simplified PI3K/Akt signaling pathway indicating inhibition of PI3Kα by this compound.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
As with any novel research compound with incomplete hazard data, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Solid Waste: All disposable lab supplies that have come into contact with this compound, including gloves, weighing papers, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental media, should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Adherence to Regulations: All waste disposal must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
